BI-78D3
Description
Propriétés
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O5S2/c19-11-15-16-12(25-13-14-6-10(24-13)18(20)21)17(11)7-1-2-8-9(5-7)23-4-3-22-8/h1-2,5-6H,3-4H2,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRLDZGQEZCCJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)NN=C3SC4=NC=C(S4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372629 | |
| Record name | BI-78D3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883065-90-5 | |
| Record name | BI-78D3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
BI-78D3: A Technical Guide to its Mechanism of Action as a JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-78D3 is a potent and selective, substrate-competitive inhibitor of c-Jun N-terminal kinase (JNK). By targeting the JNK-JIP1 interaction site, this compound offers a compelling therapeutic potential for a range of diseases where JNK signaling is implicated, including inflammatory conditions and metabolic disorders. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of its mechanism and the signaling pathways it modulates.
Core Mechanism of Action: Competitive Inhibition of the JNK-JIP1 Interaction
This compound functions as a small molecule mimic of a minimal peptide region derived from the JNK-interacting protein-1 (JIP1).[1] JIP1 is a crucial scaffold protein that enhances the specificity and efficiency of JNK signaling by co-localizing JNK with its upstream activating kinases.[1] this compound competitively binds to JNK at the same docking site as JIP1, thereby preventing the formation of the JNK-JIP1 signaling complex.[1] This inhibition is substrate-competitive, meaning this compound competes with JNK substrates that possess a D-domain, a common docking motif.[2] This targeted approach of inhibiting a protein-protein interaction, rather than the highly conserved ATP-binding pocket, contributes to its selectivity.[1]
Molecular Interactions and Selectivity
This compound dose-dependently inhibits the phosphorylation of JNK substrates.[1][2] It demonstrates significant selectivity for JNK over other structurally similar kinases within the mitogen-activated protein kinase (MAPK) family.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the potency and selectivity of this compound.
| Parameter | Value | Assay | Notes |
| IC50 (JNK Kinase Activity) | 280 nM | In vitro LanthaScreen Kinase Assay | Substrate: ATF2.[2][3] |
| IC50 (JNK1-pepJIP1 Binding) | 500 nM | In vitro Competition Assay | Competes with the D-domain of JIP1.[3][4] |
| Ki (apparent) | 200 nM | Lineweaver-Burk Analysis | Competitive with ATF2 for JNK1 binding.[3] |
| EC50 (Cellular c-Jun Phosphorylation) | 12.4 µM | Cell-based LanthaScreen Kinase Assay | Inhibition of TNF-α stimulated c-Jun phosphorylation in HeLa cells.[2][3] |
| Selectivity vs. p38α | >100-fold | In vitro LanthaScreen Kinase Assay | [3][4][5] |
| Activity vs. mTOR and PI3Kα | Inactive | In vitro Kinase Assays | [3][4][5] |
Signaling Pathway
This compound directly inhibits the JNK signaling pathway, a critical cascade in the cellular response to stress signals such as inflammatory cytokines, UV radiation, and heat shock.
Caption: JNK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro JNK Kinase Activity Assay (LanthaScreen™)
This protocol is based on the methods described in the foundational paper by Stebbins et al., 2008, and supplemented with standard practices for this assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JNK kinase activity.
Materials:
-
Recombinant JNK1 enzyme
-
ATF2 substrate
-
ATP
-
LanthaScreen™ Tb-anti-pATF2 antibody
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add JNK1 enzyme and ATF2 substrate to the wells of the 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the LanthaScreen™ Tb-anti-pATF2 antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software.
Caption: Workflow for the In Vitro JNK Kinase Activity Assay.
Cell-Based c-Jun Phosphorylation Assay (LanthaScreen™)
This protocol is based on the methods described by Stebbins et al., 2008.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of c-Jun phosphorylation in a cellular context.
Materials:
-
HeLa cells stably expressing GFP-c-Jun
-
Cell culture medium and supplements
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound stock solution (in DMSO)
-
Lysis buffer
-
LanthaScreen™ Tb-anti-c-Jun and FITC-anti-phospho-c-Jun antibody pair
-
Assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Seed HeLa-GFP-c-Jun cells in assay plates and grow to confluence.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified pre-incubation time (e.g., 1 hour).
-
Stimulate the cells with TNF-α to induce JNK activation and c-Jun phosphorylation.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells.
-
Add the LanthaScreen™ antibody pair to the cell lysates.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal.
-
Calculate the percent inhibition and determine the EC50 value.
In Vivo Efficacy Studies
The following are generalized protocols based on the in vivo experiments described for this compound.[1]
4.3.1. Concanavalin A (ConA)-Induced Liver Damage Model
Objective: To evaluate the protective effect of this compound against immune-mediated liver injury.
Animal Model: Male BALB/c mice.
Procedure:
-
Administer this compound (e.g., 25 mg/kg) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).
-
After a specified pre-treatment time (e.g., 30 minutes), induce liver injury by intravenous injection of ConA.
-
Monitor the animals for a defined period (e.g., 8 hours).
-
Collect blood samples to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
A significant reduction in the elevation of these enzymes in the this compound-treated group compared to the control group indicates a protective effect.
4.3.2. Mouse Model of Type 2 Diabetes
Objective: To assess the ability of this compound to restore insulin sensitivity.
Animal Model: Genetically diabetic mice (e.g., db/db mice).[1]
Procedure:
-
Administer a single dose of this compound (e.g., 25 mg/kg) or vehicle control to the diabetic mice.[1]
-
After 30 minutes, administer an insulin challenge.[1]
-
Measure blood glucose levels at various time points post-insulin injection.
-
A statistically significant reduction in blood glucose levels in the this compound-treated group compared to the control group demonstrates improved insulin sensitivity.[1]
Conclusion
This compound is a well-characterized, selective, and competitive inhibitor of JNK that targets the substrate-binding site. Its mechanism of action, supported by robust in vitro and in vivo data, makes it a valuable tool for studying JNK signaling and a promising lead compound for the development of therapeutics for JNK-mediated diseases. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural Mechanisms of Allostery and Autoinhibition in JNK Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
BI-78D3: A Technical Guide to a Selective JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BI-78D3, a selective, substrate-competitive inhibitor of c-Jun N-terminal kinase (JNK). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.
Core Concepts: Introduction to this compound
This compound is a small molecule inhibitor that targets the JNK signaling pathway.[1][2] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated by various cellular stresses, playing a crucial role in inflammation, apoptosis, and cell differentiation.[3] this compound functions as a substrate-competitive inhibitor, distinguishing it from ATP-competitive inhibitors. It specifically interferes with the interaction between JNK and its substrates, such as c-Jun, by blocking the substrate-binding site.[1][2] This mechanism of action contributes to its selectivity.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its in vitro and in cell activity, as well as its selectivity profile.
Table 1: In Vitro and In Cell Activity of this compound
| Parameter | Value | Assay Type | Substrate/Binding Partner | Notes |
| IC50 (JNK Kinase Activity) | 280 nM | In vitro LanthaScreen Kinase Assay | ATF2 | Measures direct inhibition of JNK's catalytic activity.[1] |
| IC50 (JIP1 Binding) | 500 nM | In vitro Competitive Binding Assay | pepJIP1 | Demonstrates competition with the JNK-interacting protein 1 (JIP1) peptide for binding to JNK1.[1][4] |
| Ki (ATF2 Binding) | 200 nM | In vitro Lineweaver-Burk Analysis | ATF2 | Apparent inhibition constant, confirming competitive inhibition with respect to the substrate ATF2.[1] |
| EC50 (c-Jun Phosphorylation) | 12.4 µM | Cell-based LanthaScreen Kinase Assay | c-Jun | Measures the effective concentration to inhibit TNF-α stimulated c-Jun phosphorylation in a cellular context.[1] |
Table 2: Selectivity Profile of this compound
| Kinase | Activity | Notes |
| p38α | >100-fold less active than against JNK | A structurally similar MAPK, highlighting the selectivity of this compound.[1][2][4] |
| mTOR | Inactive | An unrelated protein kinase, demonstrating specificity.[1][2][4] |
| PI3-Kinase (α-isoform) | Inactive | An unrelated protein kinase, further confirming specificity.[1][2][4] |
Table 3: In Vivo Pharmacokinetic and Efficacy Data of this compound
| Parameter | Value | Animal Model | Study | Notes |
| Plasma Stability (T1/2) | 54 min | Mouse | Microsome and plasma stability analysis | Indicates favorable stability.[1] |
| Efficacy Dose (Insulin Sensitivity) | 25 mg/kg (single i.p. injection) | Mouse model of type 2 diabetes | Insulin tolerance test | Restored insulin sensitivity.[1][3] |
| Efficacy Dose (Liver Damage) | 10 mg/kg (i.p. injection) | Concanavalin A-induced liver damage mouse model | Measurement of ALT levels | Blocked JNK-dependent liver damage.[2] |
Signaling Pathways and Experimental Workflows
This section provides diagrams generated using the DOT language to visualize key signaling pathways and experimental workflows associated with this compound.
JNK Signaling Pathway
The following diagram illustrates the canonical JNK signaling cascade, which is activated by various stress stimuli and leads to the phosphorylation of downstream transcription factors.
Experimental Workflow: In Vitro Kinase Assay
This diagram outlines the general workflow for an in vitro kinase assay, such as the LanthaScreen™ assay, used to determine the IC50 of this compound against JNK.
Experimental Workflow: In Vivo Mouse Model of Type 2 Diabetes
The following diagram illustrates the workflow for evaluating the efficacy of this compound in a mouse model of type 2 diabetes using an insulin tolerance test.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on published information and standard laboratory practices.
In Vitro LanthaScreen™ Kinase Assay for JNK Activity (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of JNK kinase activity in vitro.
Materials:
-
JNK1 enzyme
-
LanthaScreen™ Tb-anti-pATF2 [pThr71] antibody
-
Fluorescein-labeled ATF2 substrate
-
ATP
-
This compound (serially diluted)
-
Kinase buffer
-
TR-FRET detection buffer
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 2X solution of JNK1 enzyme in kinase buffer.
-
Prepare a 2X solution of fluorescein-labeled ATF2 substrate in kinase buffer.
-
Prepare serial dilutions of this compound in kinase buffer containing a constant percentage of DMSO.
-
Prepare a 2X solution of ATP in kinase buffer.
-
Prepare a 2X stop/detection solution containing the Tb-anti-pATF2 antibody in TR-FRET detection buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of each this compound dilution or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the 2X JNK1 enzyme solution to each well.
-
Add 5 µL of the 2X fluorescein-labeled ATF2 substrate solution to each well.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 20 µL of the 2X stop/detection solution to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 490 nm.
-
Calculate the emission ratio (520 nm / 490 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Mouse Model of Type 2 Diabetes: Insulin Tolerance Test
Objective: To assess the effect of this compound on insulin sensitivity in a mouse model of type 2 diabetes.
Materials:
-
Insulin-insensitive mice (e.g., diet-induced obese C57BL/6J mice)
-
This compound
-
Vehicle control (e.g., DMSO/saline)
-
Insulin
-
Glucometer and test strips
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate the mice to the housing conditions for at least one week.
-
Randomize the mice into treatment and control groups based on body weight and baseline blood glucose levels.
-
-
Fasting:
-
Fast the mice for 6 hours prior to the experiment, with free access to water.
-
-
Dosing:
-
Administer a single intraperitoneal (i.p.) injection of this compound (25 mg/kg) or vehicle control to the respective groups.
-
-
Insulin Administration:
-
Thirty minutes after the this compound or vehicle injection, administer an i.p. injection of insulin (e.g., 0.75 U/kg).
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels from tail vein blood samples at baseline (before this compound administration) and at multiple time points after insulin injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Plot the mean blood glucose levels over time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the blood glucose levels and AUC between the this compound-treated and vehicle control groups. A significant reduction in blood glucose levels in the this compound group indicates improved insulin sensitivity.
-
In Vivo Concanavalin A (ConA)-Induced Liver Damage Mouse Model
Objective: To evaluate the protective effect of this compound against immune-mediated liver injury.
Materials:
-
Male C57BL/6J mice
-
This compound
-
Vehicle control
-
Concanavalin A (ConA)
-
Serum alanine aminotransferase (ALT) assay kit
-
Equipment for blood collection and processing
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate the mice and randomize them into treatment and control groups.
-
-
Dosing:
-
Administer an i.p. injection of this compound (e.g., 10 mg/kg) or vehicle control.
-
-
Induction of Liver Injury:
-
Thirty minutes after the this compound or vehicle injection, induce liver injury by administering a single intravenous (i.v.) injection of ConA (e.g., 20 mg/kg).
-
-
Sample Collection:
-
At a predetermined time point after ConA injection (e.g., 8-24 hours), collect blood samples via cardiac puncture under anesthesia.
-
Process the blood to obtain serum.
-
-
Biochemical Analysis:
-
Measure the serum levels of alanine aminotransferase (ALT), a marker of liver damage, using a commercially available assay kit.
-
-
Data Analysis:
-
Compare the mean serum ALT levels between the this compound-treated and vehicle control groups using an appropriate statistical test. A significant reduction in ALT levels in the this compound group indicates protection against ConA-induced liver damage.
-
Conclusion
This compound is a potent and selective JNK inhibitor with a distinct substrate-competitive mechanism of action. The quantitative data demonstrate its efficacy in vitro and in vivo, with promising therapeutic potential in conditions associated with aberrant JNK signaling, such as type 2 diabetes and inflammatory liver disease. The experimental protocols and workflows provided in this guide offer a framework for the further investigation and characterization of this compound and other JNK inhibitors. This comprehensive technical overview serves as a valuable resource for researchers and drug development professionals working in the field of kinase inhibitors and related therapeutic areas.
References
The Dual-Faceted Inhibitor: A Technical Deep Dive into the Discovery and Development of BI-78D3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Initially identified as a potent and selective substrate-competitive inhibitor of c-Jun N-terminal kinase (JNK), BI-78D3 has emerged as a molecule with a complex and dualistic mechanism of action. This technical guide provides a comprehensive overview of the discovery, development, and subsequent re-characterization of this compound. Originally developed to target the JNK-JIP1 interaction site, it demonstrated efficacy in preclinical models of liver injury and type 2 diabetes. However, further investigation revealed a covalent binding mechanism to a distinct kinase, Extracellular signal-regulated kinase (ERK), highlighting the compound's polypharmacology. This document details the key experiments, presents quantitative data in a structured format, and visualizes the critical signaling pathways and experimental workflows, offering a valuable resource for researchers in kinase inhibitor development and signal transduction.
Discovery and Initial Characterization as a JNK Inhibitor
This compound was discovered through a screening effort to identify small molecule mimics of the JNK-interacting protein-1 (JIP1). JIP1 is a scaffold protein that enhances JNK signaling by co-localizing JNK with its upstream activators. A minimal peptide sequence from JIP1, known as pepJIP1, was found to inhibit JNK activity. This compound was identified as a small molecule that could compete with pepJIP1 for binding to JNK1.[1]
Mechanism of Action as a JNK Inhibitor
This compound acts as a substrate-competitive inhibitor of JNK. It targets the docking site on JNK that is responsible for binding to the D-domain of its substrates, such as JIP1 and ATF2.[1][2] This is in contrast to the majority of kinase inhibitors that target the highly conserved ATP-binding pocket. Lineweaver-Burk analysis confirmed that this compound is competitive with the JNK substrate ATF2.[1]
In Vitro and In-Cellular Activity against JNK
This compound demonstrated potent inhibition of JNK kinase activity in biochemical assays and was shown to inhibit the phosphorylation of the JNK substrate c-Jun in a cell-based assay.[1]
Re-characterization as a Covalent ERK Inhibitor
Subsequent research into the mechanism of action of this compound revealed that it also functions as a covalent inhibitor of ERK1 and ERK2, members of the MAPK family closely related to JNK.[3] This discovery highlighted a dual-inhibitory role for the compound and underscored the potential for off-target effects and polypharmacology in kinase inhibitor development.
Covalent Binding to ERK1/2
This compound was found to form a covalent adduct with a specific cysteine residue within the D-recruitment site (DRS) of ERK1/2.[3] This covalent modification irreversibly inhibits the kinase. The reversibility of JNK1 inhibition by this compound was demonstrated by the recovery of enzymatic activity after dialysis, which was not observed with ERK2.[4]
Preclinical Efficacy
The initial preclinical evaluation of this compound focused on its activity as a JNK inhibitor in relevant disease models.
Concanavalin A-Induced Liver Damage
In a mouse model of immune-mediated liver injury induced by Concanavalin A (ConA), this compound demonstrated a protective effect, consistent with the known role of JNK in this pathology.[1][5]
Type 2 Diabetes
In a mouse model of type 2 diabetes, administration of this compound restored insulin sensitivity, suggesting a potential therapeutic application in metabolic diseases.[1][6]
Data Presentation
Table 1: In Vitro and In-Cellular Activity of this compound
| Target/Assay | Metric | Value | Reference |
| JNK Kinase Activity | IC50 | 280 nM | [1][2][5][6][7] |
| JIP1-JNK1 Binding | IC50 | 500 nM | [1][2][6] |
| JNK1 (competitive with ATF2) | Ki | 200 nM | [1] |
| TNF-α stimulated c-Jun phosphorylation (in-cell) | EC50 | 12.4 µM | [1][6] |
| p38α Kinase Activity | IC50 | >100-fold less active than JNK | [1][2][5] |
| mTOR Kinase Activity | - | Inactive | [1][2][5] |
| PI3-Kinase (α-isoform) | - | Inactive | [1][2][5] |
Table 2: Preclinical In Vivo Data for this compound
| Animal Model | Compound Administration | Key Finding | Reference |
| Concanavalin A-induced liver damage | 10 mg/kg, i.p. | Blocked JNK-dependent liver damage | [5] |
| Type 2 Diabetes | 25 mg/kg, i.p. | Restored insulin sensitivity | [1][2][6] |
Experimental Protocols
In Vitro LanthaScreen™ Kinase Assay (JNK)
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a substrate by a kinase.
-
Protocol Overview:
-
A kinase reaction is set up containing JNK1, the substrate ATF2, and ATP in kinase buffer.
-
This compound is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period.
-
A solution containing a terbium-labeled anti-phospho-ATF2 antibody and EDTA (to stop the reaction) is added.
-
The TR-FRET signal is read on a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Key Reagents: Recombinant JNK1, fluorescein-labeled ATF2 substrate, ATP, LanthaScreen™ Tb-anti-pATF2 antibody.
Cell-Based c-Jun Phosphorylation Assay
-
Principle: To measure the inhibition of TNF-α-induced c-Jun phosphorylation in cells.
-
Protocol Overview:
-
HeLa cells stably expressing GFP-c-Jun are seeded in 96-well plates.
-
Cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Cells are stimulated with TNF-α for 30 minutes to induce JNK activation and c-Jun phosphorylation.
-
Cells are lysed, and the lysate is analyzed for phosphorylated c-Jun using a TR-FRET-based assay with a terbium-labeled anti-phospho-c-Jun antibody.
-
-
Key Reagents: HeLa cells expressing GFP-c-Jun, TNF-α, lysis buffer, terbium-labeled anti-phospho-c-Jun (pSer73) antibody.[2]
Covalent ERK Inhibition Assay
-
Principle: To assess the covalent modification and irreversible inhibition of ERK2 by this compound.
-
Protocol Overview:
-
A375 human melanoma cells are serum-starved overnight.
-
Cells are incubated with this compound for 1 hour.
-
The compound is washed out, and the cells are incubated for an additional 2 hours.
-
Cells are stimulated with EGF (30 minutes) to activate the ERK pathway.
-
Cell lysates are prepared and analyzed by Western blot for phosphorylated ERK (p-ERK) and total ERK.
-
-
Key Reagents: A375 cells, this compound, Epidermal Growth Factor (EGF), lysis buffer, primary antibodies against p-ERK and total ERK, and corresponding secondary antibodies.[3]
In Vivo Concanavalin A-Induced Liver Damage Model
-
Principle: To evaluate the protective effect of this compound in an acute, T-cell-mediated model of hepatitis.
-
Protocol Overview:
-
Mice are administered this compound (e.g., 10 mg/kg, i.p.).
-
After a set pre-treatment time, Concanavalin A (ConA) is injected intravenously to induce liver injury.
-
Blood samples are collected at various time points to measure serum levels of liver enzymes (e.g., ALT, AST) as markers of liver damage.
-
-
Key Reagents: this compound, Concanavalin A, reagents for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
In Vivo Type 2 Diabetes Model
-
Principle: To assess the effect of this compound on insulin sensitivity in a mouse model of type 2 diabetes.
-
Protocol Overview:
-
Insulin-insensitive mice are used for the study.
-
A single dose of this compound (e.g., 25 mg/kg) is administered via intraperitoneal (i.p.) injection.
-
After 30 minutes, insulin is injected (i.p.).
-
Blood glucose levels are measured at designated time points to determine the effect of this compound on insulin-mediated glucose disposal.[2]
-
-
Key Reagents: this compound, insulin, blood glucose monitoring system.
Mandatory Visualizations
Caption: JNK Signaling Pathway and the inhibitory action of this compound.
Caption: ERK Signaling Pathway and the covalent inhibition by this compound.
Caption: General experimental workflow for in vitro kinase assays.
Caption: Workflow for preclinical in vivo efficacy studies.
References
- 1. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Development of a selective, covalent inhibitor for ERK 1/2 | Poster Board #976 - American Chemical Society [acs.digitellinc.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The JIP1 Mimetic BI-78D3: A Technical Guide to a Novel JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of BI-78D3, a small molecule inhibitor of c-Jun N-terminal kinase (JNK). This compound acts as a mimetic of the JNK-interacting protein 1 (JIP1), a crucial scaffold protein in the JNK signaling pathway. By competitively targeting the JIP1-interaction site on JNK, this compound effectively inhibits the phosphorylation of JNK substrates. This document details the mechanism of action of this compound, presents its key quantitative data, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress stimuli such as inflammatory cytokines, oxidative stress, and UV radiation.[1][2] The JNK signaling pathway is implicated in a wide array of physiological and pathological processes, including apoptosis, inflammation, and metabolic regulation.[1][3] Dysregulation of JNK signaling is associated with numerous diseases, including neurodegenerative disorders, inflammatory conditions, cancer, and metabolic diseases like type 2 diabetes.[1][3]
JNK-interacting protein 1 (JIP1) is a scaffold protein that plays a pivotal role in the JNK signaling cascade by tethering JNK with its upstream activators, including MAP kinase kinases (MKKs) and MAP kinase kinase kinases (MAPKKKs).[4][5] This scaffolding function enhances the efficiency and specificity of JNK activation.[4][5] The interaction between JNK and JIP1 is mediated by a D-domain on JIP1.[6] Due to the central role of the JNK-JIP1 interaction in mediating stress signaling, it has emerged as an attractive target for therapeutic intervention.
This compound is a novel, cell-permeable small molecule designed to mimic the D-domain of JIP1.[6] It functions as a substrate-competitive inhibitor of JNK by binding to the JIP1-interaction site, thereby preventing the recruitment and phosphorylation of JNK substrates such as c-Jun and ATF2.[6][7] This targeted approach offers the potential for greater selectivity compared to traditional ATP-competitive kinase inhibitors.
Mechanism of Action
This compound acts as a competitive inhibitor of JNK by targeting the docking site for JIP1 and other D-domain-containing substrates.[6][7] Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound's mechanism provides a basis for its selectivity.[6]
The key steps in the mechanism of action are:
-
JIP1 Mimicry : The chemical structure of this compound mimics the critical binding residues of the JIP1 D-domain.[6]
-
Competitive Binding : this compound directly competes with the D-domain of JIP1 and JNK substrates, such as ATF2, for binding to JNK1.[6][7]
-
Inhibition of Substrate Phosphorylation : By occupying the substrate-binding site, this compound prevents JNK from phosphorylating its downstream targets, thereby inhibiting the propagation of the JNK signaling cascade.[6][8]
This mechanism has been demonstrated to be effective both in vitro and in cellular and in vivo models.[6][9]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.
| Parameter | Value | Assay Type | Target | Substrate/Binding Partner | Reference(s) |
| IC50 | 280 nM | TR-FRET Kinase Assay | JNK1 | ATF2 | [8][9][10] |
| IC50 | 500 nM | DELFIA | JNK1 | pepJIP1 | [8][9][10] |
| Ki | 200 nM | Kinase Assay (Lineweaver-Burk) | JNK1 | ATF2 | [7] |
| Kd | 8.1 µM | Not Specified | JNK | Not Specified | [7] |
Table 1: In Vitro Binding and Inhibitory Activity of this compound
| Kinase | Activity vs. JNK1 | Reference(s) |
| p38α | 100-fold less active | [8][9][10] |
| mTOR | Inactive | [8][9][10] |
| PI3-kinase (α-isoform) | Inactive | [8][9][10] |
Table 2: Kinase Selectivity Profile of this compound
| Parameter | Value | Cell Line | Stimulation | Substrate | Reference(s) |
| EC50 | 12.4 µM | HeLa | TNF-α | GFP-c-Jun | [6][10] |
Table 3: Cellular Activity of this compound
| Animal Model | Dosage | Route | Effect | Reference(s) |
| Concanavalin A-induced liver failure (mouse) | 10 mg/kg | i.p. | Reduction in liver damage | [7] |
| Type 2 diabetes (mouse) | 25 mg/kg | i.p. | Restoration of insulin sensitivity | [6][9][10] |
Table 4: In Vivo Efficacy of this compound
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway and the Role of JIP1
The following diagram illustrates the central role of the JIP1 scaffold protein in the JNK signaling cascade. JIP1 brings together upstream kinases (MAPKKKs and MKKs) and the downstream effector JNK, facilitating efficient signal transduction upon activation by stress stimuli.
This compound and Insulin Signaling
In the context of type 2 diabetes, chronic activation of JNK can lead to insulin resistance through the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1). By inhibiting JNK, this compound can restore insulin sensitivity.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of a JNK inhibitor like this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the characterization of this compound.
In Vitro JNK-JIP1 Binding Assay (DELFIA)
The Dissociation-Enhanced Lanthanide Fluoro-Immuno Assay (DELFIA) is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay used to quantify the binding between JNK and a JIP1-derived peptide.
-
Principle : A biotinylated peptide corresponding to the JNK-binding domain of JIP1 (pepJIP1) is immobilized on a streptavidin-coated microplate. GST-tagged JNK1 is then added, followed by a europium-labeled anti-GST antibody. The binding of JNK1 to pepJIP1 brings the europium donor and a potential acceptor into proximity, generating a FRET signal. This compound competes with pepJIP1 for binding to JNK1, leading to a decrease in the FRET signal.
-
General Protocol :
-
Coat streptavidin-coated 96-well plates with biotin-pepJIP1.
-
Wash to remove unbound peptide.
-
Add a mixture of GST-JNK1 and varying concentrations of this compound.
-
Incubate to allow for binding competition.
-
Add europium-labeled anti-GST antibody.
-
Incubate to allow antibody binding.
-
Wash to remove unbound reagents.
-
Add enhancement solution and measure time-resolved fluorescence.
-
Calculate IC50 values from the dose-response curve.
-
In Vitro JNK Kinase Activity Assay (TR-FRET)
This assay measures the ability of this compound to inhibit the phosphorylation of a JNK substrate.
-
Principle : The assay measures the phosphorylation of a fluorescently labeled substrate (e.g., ATF2) by JNK1. A terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate is used. When the substrate is phosphorylated, the binding of the antibody brings the terbium donor and the fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.
-
General Protocol :
-
In a microplate, combine JNK1 enzyme, a fluorescently labeled substrate (e.g., Fluorescein-ATF2), and ATP.
-
Add varying concentrations of this compound.
-
Incubate the reaction to allow for phosphorylation.
-
Stop the reaction by adding EDTA.
-
Add a terbium-labeled anti-phospho-substrate antibody.
-
Incubate to allow antibody binding.
-
Measure the TR-FRET signal (ratio of acceptor to donor emission).
-
Determine IC50 values from the inhibition curve.
-
Cell-Based c-Jun Phosphorylation Assay (LanthaScreen™)
This assay quantifies the inhibition of JNK-mediated c-Jun phosphorylation in a cellular context.
-
Principle : HeLa cells stably expressing a GFP-c-Jun fusion protein are used. Upon stimulation with TNF-α, endogenous JNK is activated and phosphorylates GFP-c-Jun. Cell lysates are then analyzed using a terbium-labeled antibody that specifically recognizes phosphorylated c-Jun. The binding of this antibody to the phosphorylated GFP-c-Jun results in a FRET signal between terbium and GFP.
-
General Protocol :
-
Plate HeLa cells expressing GFP-c-Jun in a 384-well plate.
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate the cells with TNF-α to activate the JNK pathway.
-
Lyse the cells.
-
Add a terbium-labeled anti-phospho-c-Jun antibody to the lysate.
-
Incubate to allow antibody binding.
-
Measure the TR-FRET signal.
-
Calculate EC50 values based on the dose-dependent inhibition of c-Jun phosphorylation.[6]
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity and thermodynamics of the interaction between this compound and JNK.
-
Principle : ITC measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (JNK). A solution of this compound is titrated into a solution containing JNK, and the heat released or absorbed during each injection is measured.
-
General Protocol :
-
Prepare solutions of JNK and this compound in the same buffer. The concentration of this compound in the syringe is typically 10-15 times that of the JNK in the sample cell.[6]
-
Place the JNK solution in the sample cell of the calorimeter and the this compound solution in the injection syringe.
-
Perform a series of small, sequential injections of this compound into the JNK solution.
-
Measure the heat change after each injection.
-
Integrate the heat change peaks and plot them against the molar ratio of this compound to JNK.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
-
In Vivo Concanavalin A (ConA)-Induced Liver Injury Model
This model is used to evaluate the efficacy of this compound in an in vivo setting of immune-mediated liver damage where JNK activation plays a critical role.
-
Principle : Intravenous injection of ConA in mice activates T-cells, leading to a massive inflammatory response in the liver and subsequent hepatocellular necrosis. JNK activation is a key event in this process.
-
General Protocol :
-
Male BL/6 mice (6-8 weeks old) are used.[6]
-
This compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally.[6][7]
-
ConA (e.g., 10 mg/kg) is injected intravenously.[6]
-
After a set time (e.g., 7.5 hours), blood is collected via cardiac puncture.[6]
-
Serum is separated and analyzed for liver enzyme levels, such as alanine aminotransferase (ALT), as a marker of liver damage.[6]
-
In Vivo Mouse Model of Type 2 Diabetes
This model assesses the ability of this compound to improve insulin sensitivity.
-
Principle : Genetically diabetic mice (e.g., BKS.Cg-Leprdb/Leprdb/OlaHsd db/db mice) or diet-induced obese mice, which exhibit insulin resistance, are used.[6] The effect of this compound on insulin-stimulated glucose disposal is measured.
-
General Protocol :
-
Insulin-insensitive mice are fasted for a short period.
-
A single dose of this compound (e.g., 25 mg/kg) or vehicle is administered intraperitoneally 30 minutes before insulin injection.[6][9]
-
Insulin is injected to stimulate glucose uptake.
-
Blood glucose levels are measured at various time points after the insulin injection.
-
A statistically significant reduction in blood glucose levels in the this compound-treated group compared to the vehicle control indicates improved insulin sensitivity.[9]
-
Conclusion
This compound represents a promising class of JNK inhibitors that operate through a distinct, substrate-competitive mechanism by mimicking the JIP1 scaffold protein. Its high selectivity and demonstrated efficacy in preclinical models of liver disease and type 2 diabetes highlight its therapeutic potential. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working on JNK-targeted therapies. Further investigation into the clinical translation of this compound and similar JIP1 mimetics is warranted.
References
- 1. pnas.org [pnas.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Reassembly of JIP1 Scaffold Complex in JNK MAP Kinase Pathway Using Heterologous Protein Interactions | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Reassembly of JIP1 Scaffold Complex in JNK MAP Kinase Pathway Using Heterologous Protein Interactions | PLOS One [journals.plos.org]
- 9. Reassembly of JIP1 scaffold complex in JNK MAP kinase pathway using heterologous protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Binding of BI-78D3 to c-Jun N-terminal Kinase (JNK)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the inhibitor BI-78D3 and its interaction with the c-Jun N-terminal kinase (JNK). JNKs are members of the mitogen-activated protein kinase (MAPK) family and are crucial mediators of cellular responses to stress stimuli such as cytokines, UV irradiation, and osmotic shock.[1] They are implicated in a variety of cellular processes, including proliferation, apoptosis, and inflammation, making them significant targets in various disease states.[1][2][3] this compound has emerged as a key small molecule inhibitor, distinguished by its specific mechanism of action.
Mechanism of Action: A Substrate-Competitive Approach
Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound functions as a substrate-competitive inhibitor of JNK.[2][4][5] It specifically targets the D-recruitment site (DRS) on JNK, the same site used by the scaffolding protein JNK-interacting protein-1 (JIP1).[2][6] JIP1 enhances JNK signaling by co-localizing JNK with its upstream activating kinases.[2][7] By competing with JIP1 and other substrates like ATF2 for this docking site, this compound effectively prevents the phosphorylation of downstream targets, thereby inhibiting the JNK signaling cascade.[2][4][8] This mode of action offers a potential for greater selectivity compared to ATP-competitive inhibitors.
Quantitative Data: Binding Affinity and Inhibitory Potency
The efficacy of this compound has been quantified through various biochemical and cellular assays. The data highlights its potent inhibition of JNK activity and its competition with the JIP1 scaffolding protein.
Table 1: In Vitro Inhibition and Binding Affinity of this compound
| Parameter | Target/Substrate | Value | Assay Type | Reference(s) |
|---|---|---|---|---|
| IC₅₀ | JNK Kinase Activity | 280 nM | TR-FRET (LanthaScreen™) | [2][4][5][7][8][9][10][11][12][13] |
| IC₅₀ | pepJIP1 Displacement | 500 nM | JNK1 Binding Assay | [2][5][8][9][10] |
| Kᵢ (apparent) | JNK1 (vs. ATF2) | 200 nM | Lineweaver-Burk Analysis |[2][5] |
Table 2: Cellular Activity and Kinase Selectivity Profile of this compound
| Parameter | Condition | Value | Assay Type | Reference(s) |
|---|---|---|---|---|
| EC₅₀ | c-Jun Phosphorylation (TNF-α stimulated) | 12.4 µM | Cell-based TR-FRET | [2][5][9][14] |
| Selectivity | vs. p38α | >100-fold less active | TR-FRET (LanthaScreen™) | [2][4][5][8][9][10][11][12][13] |
| Selectivity | vs. mTOR | Inactive | Kinase Assay | [2][4][5][8][9][10][11][12][13] |
| Selectivity | vs. PI3-Kinase (α-isoform) | Inactive | Kinase Assay |[2][4][5][8][9][10][11][12][13] |
Signaling Pathway Context
JNKs are integral components of a three-tiered kinase cascade. This pathway is typically initiated by stress signals, leading to the activation of MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks), specifically MKK4 and MKK7.[1][15][16] Activated MKK4/7 then dually phosphorylates JNK on threonine and tyrosine residues, leading to its activation.[1] Active JNK proceeds to phosphorylate a host of downstream targets, including transcription factors like c-Jun and ATF2, to orchestrate the cellular response.[1][2]
Experimental Protocols
The quantitative data presented were generated using specific, high-quality experimental methodologies. The core protocols are detailed below.
In Vitro JNK Kinase Assay (TR-FRET)
The inhibitory activity of this compound on JNK was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay, specifically the LanthaScreen™ platform.[2]
-
Principle: This assay measures the phosphorylation of a substrate by JNK. A terbium-labeled antibody (donor fluorophore) binds to the phosphorylated substrate, bringing it into close proximity with a fluorescein-labeled substrate (acceptor fluorophore). Excitation of the terbium donor leads to energy transfer to the fluorescein acceptor, which then emits a signal. The TR-FRET signal is proportional to the extent of substrate phosphorylation.
-
Materials:
-
Recombinant GST-JNK1 enzyme
-
ATF2 substrate
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody
-
This compound (or other test compounds) diluted in DMSO
-
Assay buffer
-
-
Procedure:
-
JNK1 enzyme is incubated with varying concentrations of this compound in the assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of the ATF2 substrate and ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped by the addition of a development solution containing the terbium-labeled antibody and EDTA.
-
The mixture is incubated to allow for antibody binding to the phosphorylated substrate.
-
The fluorescence is measured on a plate reader capable of TR-FRET, recording emissions at both the donor and acceptor wavelengths.
-
The ratio of acceptor to donor emission is calculated, and IC₅₀ values are determined by plotting the emission ratio against the inhibitor concentration.
-
Cell-Based c-Jun Phosphorylation Assay
To assess the activity of this compound within a cellular context, its ability to inhibit the phosphorylation of the JNK substrate c-Jun was measured.[2][14]
-
Principle: This assay quantifies the level of phosphorylated c-Jun in cells following stimulation of the JNK pathway. A decrease in phosphorylated c-Jun in the presence of the inhibitor indicates its cellular efficacy.
-
Cell Line: HeLa or HEK293 cells stably expressing a GFP-c-Jun fusion protein.[2]
-
Procedure:
-
Cells are seeded in microplates and cultured.
-
Cells are pre-incubated with various concentrations of this compound for a specified duration.
-
The JNK pathway is stimulated by adding an agonist, such as Tumor Necrosis Factor-alpha (TNF-α).[2][9][14]
-
Following stimulation, the cells are lysed to release the cellular contents.
-
The level of phosphorylated c-Jun in the lysate is quantified. This can be done using a TR-FRET-based immunoassay (similar to the in vitro assay, using antibodies specific for total GFP and phosphorylated c-Jun) or by Western blotting.[2][6]
-
The results are used to calculate an EC₅₀ value, representing the concentration of this compound required to inhibit c-Jun phosphorylation by 50% in a cellular environment.
-
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. From in Silico Discovery to Intracellular Activity: Targeting JNK–Protein Interactions with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. BI 78D3 | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 9. caymanchem.com [caymanchem.com]
- 10. adooq.com [adooq.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Competitive Inhibition of c-Jun N-terminal Kinase (JNK) by BI-78D3
This document provides a detailed technical overview of BI-78D3, a small molecule inhibitor of c-Jun N-terminal Kinase (JNK). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism, quantitative metrics, and experimental evaluation of JNK inhibitors.
Introduction to JNK and this compound
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress signals, such as cytokines and environmental insults.[1] The JNK signaling pathway is implicated in a wide array of cellular processes, including inflammation, apoptosis, cell survival, and proliferation.[1][2][3][4] Dysregulation of JNK signaling is associated with numerous pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders like diabetes.[1][5] JNKs exist as ten different isoforms derived from three genes: JNK1, JNK2, and JNK3.[1] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is found predominantly in the brain, heart, and testes.[1]
This compound has been identified as a potent JNK inhibitor that functions through a substrate-competitive mechanism.[1][6][7] It was developed as a small molecule mimic of JNK-interacting protein-1 (JIP1), a scaffold protein that enhances JNK signaling by co-localizing JNK with its upstream kinases.[1][8] By targeting the substrate docking site rather than the highly conserved ATP-binding pocket, this compound represents an innovative approach to kinase inhibition, offering a potential for greater selectivity.[1]
Mechanism of Action: Substrate-Competitive Inhibition
This compound inhibits JNK activity by directly competing with protein substrates for a specific docking site on the kinase, known as the D-domain.[1][9] This site is utilized by JNK-interacting proteins, such as the scaffold protein JIP1, and substrates like the transcription factor ATF2.[1][9] this compound effectively competes with a minimal peptide region derived from JIP1 (pepJIP1) for binding to JNK1.[1][9][10]
Lineweaver-Burk analysis has confirmed that this compound is competitive with the substrate ATF2 for binding to JNK1.[1][9] This mode of action is distinct from many traditional kinase inhibitors that compete with ATP. By targeting a less-conserved substrate-binding domain, this compound achieves significant selectivity over other kinases, including those with high structural similarity in the ATP-binding region.[1][10]
An alternative mechanism has been proposed suggesting that this compound may act as a covalent inhibitor by modifying a cysteine residue (Cys163) on JNK.[11][12] Isothermal Titration Calorimetry (ITC) data indicated non-reversible binding to wild-type JNK, whereas binding to a C163S mutant appeared noncovalent.[11][12] This suggests the potential for covalent adduct formation, although it was initially reported as a noncovalent, reversible inhibitor.[2][11][12]
References
- 1. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Two different specific JNK activators are required to trigger apoptosis or compensatory proliferation in response to Rbf1 in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. pnas.org [pnas.org]
- 12. Covalent JNK inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Kinase Selectivity of BI-78D3
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the inhibitor BI-78D3, focusing on its selectivity for c-Jun N-terminal kinase (JNK) isoforms. Initially developed as a substrate-competitive JNK inhibitor, subsequent research has revealed a more complex mechanism of action, including significant interactions with other kinases. This guide consolidates the available quantitative data, outlines the experimental methodologies used for its characterization, and visualizes key biological and experimental frameworks.
Quantitative Selectivity Profile of this compound
This compound was designed as a small molecule mimic of the JNK-interacting protein-1 (JIP1), intended to function as a substrate-competitive inhibitor by targeting the substrate docking site rather than the highly conserved ATP-binding pocket.[1] The initial characterization primarily focused on its general JNK inhibitory activity and selectivity against other related kinases.
The table below summarizes the reported inhibitory concentrations and binding affinities for this compound against various kinases. It is critical to note that while the inhibitor is often described in the context of "JNK," specific comparative data across the JNK1, JNK2, and JNK3 isoforms is not extensively detailed in the primary literature. More recent studies have also identified this compound as a potent covalent inhibitor of ERK1/2, a finding that reshapes its selectivity profile.
| Target | Metric | Value | Notes | Citation |
| JNK (pan-isoform) | IC50 (Kinase Activity) | 280 nM | Substrate: ATF2. | [1][2][3][4] |
| JNK1 | IC50 (JIP1 Competition) | 500 nM | Measures displacement of a JIP1-derived peptide (pepJIP1). | [1][2] |
| JNK1 | Ki (app) | 200 nM | Determined by Lineweaver-Burk analysis; competitive with ATF2. | [1][2] |
| JNK1 | Inhibition Type | Reversible | Determined via dialysis experiments, in contrast to its effect on ERK2. | [5] |
| JNK2 | Binding | - | Isothermal Titration Calorimetry (ITC) confirmed direct binding. | [1] |
| p38α | Selectivity | >100-fold vs. JNK | This compound is significantly less active against the related MAPK, p38α. | [1][2][3] |
| mTOR | Activity | Inactive | No significant inhibition observed. | [1][2][3] |
| PI3K (α-isoform) | Activity | Inactive | No significant inhibition observed. | [1][2][3] |
| ERK1/2 | Inhibition Type | Irreversible, Covalent | Covalently modifies a cysteine (C159 in ERK2) in the D-recruitment site. | [5] |
| Cellular Activity | EC50 | 12.4 µM | Inhibition of TNF-α stimulated c-Jun phosphorylation in a cell-based assay. | [2] |
Signaling Pathway and Inhibitor Mechanism
The JNK signaling cascade is a critical component of the Mitogen-Activated Protein Kinase (MAPK) pathway. It responds to various cellular stresses and cytokine stimuli, leading to the phosphorylation of multiple downstream targets, most notably the transcription factor c-Jun. The pathway's core consists of a three-tiered kinase cascade involving MAP3Ks, MAP2Ks (MKK4 and MKK7), and finally the JNK isoforms. Scaffolding proteins like JIP1 enhance signaling efficiency by co-localizing components of the cascade. This compound was developed to disrupt the interaction between JNK and its substrates, a mechanism distinct from traditional ATP-competitive inhibitors.
Experimental Protocols
The characterization of this compound involved a series of biochemical, biophysical, and cellular assays to determine its potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay (LanthaScreen™)
This assay was employed to quantify the enzymatic inhibition of JNK and other kinases.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures kinase activity by detecting the phosphorylation of a substrate.
-
Methodology:
-
Recombinant JNK1 enzyme was incubated with a fluorescently labeled antibody, a GFP-tagged ATF2 substrate, and ATP.
-
This compound was added at varying concentrations to measure its effect on the phosphorylation of ATF2.
-
Upon phosphorylation by JNK, the antibody binds to the GFP-ATF2 substrate, bringing the fluorescent labels into proximity and generating a FRET signal.
-
The reduction in the FRET signal in the presence of the inhibitor was used to calculate IC50 values.
-
The same protocol was adapted to measure activity against p38α, mTOR, and PI3K to establish a selectivity profile.[1][2]
-
JIP1 Competition Binding Assay
This assay directly tested the hypothesis that this compound binds to the JIP1 docking site on JNK.
-
Principle: Measures the ability of this compound to displace a known binding partner (a JIP1-derived peptide) from the JNK1 protein.
-
Methodology:
-
Recombinant JNK1 was incubated with a fluorescently labeled peptide derived from the JIP1 D-domain (pepJIP1).
-
This compound was titrated into the solution.
-
The displacement of pepJIP1 from JNK1 was monitored, typically by a change in fluorescence polarization.
-
The concentration of this compound required to displace 50% of the bound peptide was determined as the IC50 value.[1][2]
-
Isothermal Titration Calorimetry (ITC)
ITC was used to provide direct thermodynamic evidence of this compound binding to JNK.
-
Principle: Measures the heat change that occurs upon the binding of a ligand to a macromolecule. This allows for the direct determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH).
-
Methodology:
-
A solution of this compound was placed in the injection syringe.
-
A solution of purified JNK2 protein (wild-type or mutant) was placed in the sample cell.
-
The inhibitor was injected in small aliquots into the protein solution.
-
The heat released or absorbed during each injection was measured.
-
The resulting data were fit to a binding model to calculate the thermodynamic parameters of the interaction. This method was crucial in studying the binding to JNK2 mutants to probe the specific amino acids involved in the interaction.[1]
-
Covalent and Reversible Binding Analysis
Later studies questioning the initial non-covalent hypothesis used dialysis to differentiate between binding mechanisms.
-
Principle: Covalent inhibitors form a permanent bond and cannot be removed by dialysis, whereas reversible inhibitors will dissociate from the target protein.
-
Methodology:
-
Samples of ERK2 and JNK1 were incubated with a high concentration of this compound or a DMSO control for 1 hour.
-
An initial sample was taken to measure baseline enzyme activity.
-
The remaining mixture was subjected to extensive dialysis to remove any unbound inhibitor.
-
Post-dialysis enzyme activity was measured.
-
A significant and permanent loss of activity after dialysis indicated covalent inhibition (as seen with ERK2), while the recovery of activity indicated reversible inhibition (as seen with JNK1).[5]
-
Cellular Assay of c-Jun Phosphorylation
This assay confirmed the inhibitor's activity within a complex cellular environment.
-
Principle: A cell-based LanthaScreen assay to measure the inhibition of a key downstream target of JNK signaling.
-
Methodology:
-
Cells were treated with varying concentrations of this compound.
-
JNK signaling was stimulated using TNF-α.
-
Cells were lysed, and the level of phosphorylated c-Jun was quantified using a TR-FRET immunoassay.
-
The concentration-dependent decrease in c-Jun phosphorylation was used to determine the cellular EC50 value.[2]
-
The following diagram illustrates a typical workflow for profiling the selectivity and mechanism of a kinase inhibitor like this compound.
Summary and Conclusion
This compound is a JNK-directed compound that functions as a substrate-competitive inhibitor, with an IC50 of 280 nM for general JNK kinase activity.[2][3] It was designed to block the JIP1 docking site, and initial studies confirmed its ability to compete with JIP1-derived peptides for binding to JNK1.[1] The inhibitor demonstrated high selectivity against other kinases such as p38α, mTOR, and PI3K.[1][2]
However, the selectivity profile of this compound is more complex than originally reported. A critical finding is its potent, irreversible covalent inhibition of ERK1/2, which contrasts with its reversible inhibition of JNK1.[5] This dual mechanism complicates its use as a specific JNK probe. Furthermore, while this compound is established as a pan-JNK inhibitor, a detailed, side-by-side comparison of its potency against the individual JNK1, JNK2, and JNK3 isoforms is not well-documented in the available literature. Therefore, while this compound is a valuable chemical tool, its application requires careful consideration of its activity against both the JNK and ERK kinase families.
References
Methodological & Application
Application Notes and Protocols for BI-78D3 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-78D3 is a potent and selective, substrate-competitive inhibitor of c-Jun N-terminal kinase (JNK).[1][2][3] It functions by competing with JNK substrates, such as activating transcription factor 2 (ATF2), for the substrate-docking site on the kinase, thereby preventing their phosphorylation.[1][2] This mode of action provides a valuable tool for studying the physiological and pathological roles of JNK signaling. These application notes provide detailed protocols for performing an in vitro kinase assay to characterize the inhibitory activity of this compound against JNK1 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodology, such as the LanthaScreen™ platform.
Quantitative Data Summary
The inhibitory activity and binding affinity of this compound have been quantified against JNK and other kinases. The following table summarizes key performance metrics.
| Target | Parameter | Value | Notes |
| JNK1 | IC50 | 280 nM | Inhibition of kinase activity with ATF2 as a substrate.[1][2][3] |
| JNK1-JIP1 Binding | IC50 | 500 nM | Inhibition of the interaction between JNK1 and the JIP1 scaffold protein.[1][2] |
| JNK1 | Ki | 200 nM | Apparent inhibitor constant, competitive with ATF2.[1][2] |
| p38α | Activity | >100-fold less active | Demonstrates selectivity over the closely related MAPK family member.[1][2][3] |
| mTOR | Activity | Inactive | Shows no activity against this unrelated protein kinase.[1][2][3] |
| PI3-kinase (α-isoform) | Activity | Inactive | Shows no activity against this unrelated protein kinase.[1][2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: JNK Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for the this compound In Vitro Kinase Assay.
Experimental Protocol: In Vitro JNK1 Kinase Inhibition Assay (TR-FRET)
This protocol is based on a generic LanthaScreen™ kinase activity assay format and should be optimized for specific laboratory conditions and reagent concentrations.
1. Materials and Reagents
-
Kinase: Recombinant human JNK1
-
Substrate: Fluorescein-labeled ATF2 protein/peptide
-
Inhibitor: this compound
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
Detection Reagent: Terbium-labeled anti-phospho-ATF2 antibody
-
Stop Solution: EDTA in TR-FRET dilution buffer
-
Microplates: Low-volume 384-well plates (white or black)
-
Plate Reader: TR-FRET compatible plate reader
2. Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Serial Dilutions: Create a series of this compound dilutions in assay buffer. It is recommended to prepare these at 4 times the final desired concentration.
-
JNK1 Working Solution: Dilute recombinant JNK1 to the desired concentration in assay buffer. The optimal concentration should be determined empirically by performing a kinase titration to find the EC80 (the concentration that gives 80% of the maximum signal).
-
ATF2/ATP Working Solution: Prepare a solution containing the fluorescein-labeled ATF2 substrate and ATP in assay buffer. The concentration of ATF2 should be at or near its Km for JNK1, and the ATP concentration should also be at or near its Km for JNK1. These concentrations may require optimization.
-
Detection Solution: Prepare the terbium-labeled anti-phospho-ATF2 antibody and EDTA in TR-FRET dilution buffer.
3. Assay Procedure
-
Add 2.5 µL of the 4X this compound serial dilutions (or DMSO for no-inhibitor controls) to the wells of a 384-well plate.
-
Add 2.5 µL of the 4X JNK1 working solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATF2/ATP working solution to each well.
-
Mix the contents of the plate gently.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the detection solution containing EDTA and the terbium-labeled antibody.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
4. Data Analysis
-
Calculate the TR-FRET emission ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the emission ratio as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of JNK1 activity.
References
Application Notes and Protocols for BI-78D3 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BI-78D3, a selective c-Jun N-terminal kinase (JNK) inhibitor, in Western blot applications. This document outlines the mechanism of action of this compound, detailed protocols for its use in cell culture and subsequent protein analysis, and examples of data presentation.
Introduction to this compound
This compound is a potent and selective, substrate-competitive inhibitor of c-Jun N-terminal kinase (JNK).[1][2][3] It functions by targeting the JNK-JIP1 interaction site, thereby preventing the phosphorylation of JNK substrates such as c-Jun.[2][3] Due to its selectivity, this compound is a valuable tool for investigating the role of the JNK signaling pathway in various cellular processes, including apoptosis, inflammation, and cellular stress responses.
Key Characteristics of this compound:
| Parameter | Value | Reference |
| Target | c-Jun N-terminal kinase (JNK) | [1][2][3] |
| IC50 (JNK1) | 280 nM | [1][2] |
| IC50 (JIP1 binding) | 500 nM | [2] |
| Selectivity | >100-fold selective over p38α | [2] |
| Mechanism | Substrate-competitive inhibitor | [1][2][3] |
Signaling Pathway of JNK Inhibition by this compound
The JNK signaling cascade is a critical component of the Mitogen-Activated Protein Kinase (MAPK) pathway. Upon activation by cellular stress, upstream kinases phosphorylate and activate JNK. Activated JNK then phosphorylates a variety of downstream targets, most notably the transcription factor c-Jun. Phosphorylation of c-Jun at Serine 63 and Serine 73 residues enhances its transcriptional activity, leading to the expression of genes involved in various cellular responses. This compound specifically inhibits JNK, thereby preventing the phosphorylation of c-Jun and modulating gene expression.
Experimental Protocols
This section provides a detailed workflow for treating cells with this compound and subsequently performing a Western blot to analyze the phosphorylation status of JNK targets.
Experimental Workflow Overview
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.
-
Cell Treatment:
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell type and experimental conditions. Suggested starting concentrations range from 1 µM to 20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
If applicable, include a positive control for JNK activation (e.g., anisomycin, UV radiation).
-
Incubate the cells with this compound for the desired time period (e.g., 1-24 hours).
-
Cell Lysis
-
Wash Cells: After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A RIPA buffer is often effective for whole-cell extracts.
-
RIPA Buffer Composition:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
-
Important: Immediately before use, add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation and dephosphorylation. Commercially available inhibitor cocktails are recommended.
-
-
Cell Lysis:
-
Add the ice-cold lysis buffer to the cell culture plate (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading for SDS-PAGE.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel of an appropriate acrylamide percentage based on the molecular weight of the target proteins (e.g., 10% or 12%).
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the efficiency of the transfer by staining the membrane with Ponceau S.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in the blocking buffer. Recommended starting dilutions are:
-
Anti-phospho-c-Jun (Ser63 or Ser73): 1:1000
-
Anti-total c-Jun: 1:1000
-
Anti-phospho-JNK: 1:1000
-
Anti-total JNK: 1:1000
-
Anti-β-actin (or other loading control): 1:5000
-
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (e.g., 1:2000 to 1:10000) for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Presentation and Analysis
Example Quantitative Data Table
The following table illustrates how to present quantitative data from a Western blot experiment investigating the dose-dependent effect of this compound on c-Jun phosphorylation.
| Treatment | p-c-Jun/Total c-Jun Ratio (Normalized to Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 1.00 | 0.08 |
| This compound (1 µM) | 0.75 | 0.06 |
| This compound (5 µM) | 0.42 | 0.05 |
| This compound (10 µM) | 0.18 | 0.03 |
| This compound (20 µM) | 0.05 | 0.01 |
Note: The data presented in this table are for illustrative purposes and should be replaced with actual experimental results.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive primary/secondary antibody | Use fresh antibody dilutions; check antibody specifications. |
| Insufficient protein loading | Increase the amount of protein loaded per lane. | |
| Inefficient protein transfer | Verify transfer with Ponceau S staining; optimize transfer time/voltage. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody; try a different antibody clone. |
| Protein degradation | Ensure protease/phosphatase inhibitors are added fresh to the lysis buffer. |
References
- 1. An intrinsic temporal order of c-JUN N-terminal phosphorylation regulates its activity by orchestrating co-factor recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-c-Jun (Thr91) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for BI-78D3 In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for conducting in vivo animal studies with BI-78D3, a potent and selective inhibitor of c-Jun N-terminal kinase (JNK). The protocols outlined below are based on published preclinical studies and are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in relevant disease models.
Introduction
This compound is a substrate-competitive inhibitor of JNK, a key signaling molecule in the mitogen-activated protein kinase (MAPK) pathway.[1][2] JNK signaling is implicated in a variety of cellular processes, including inflammation, apoptosis, and metabolism. Dysregulation of the JNK pathway has been linked to numerous diseases, making it an attractive target for therapeutic intervention. This compound specifically targets the JNK-JIP1 (JNK-interacting protein-1) interaction site, preventing the phosphorylation of JNK substrates.[1][3][4] In vivo studies have demonstrated the efficacy of this compound in models of acute liver injury and type 2 diabetes.[1][3]
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉N₅O₅S₂ | [5] |
| Molecular Weight | 379.37 g/mol | [5] |
| Appearance | Crystalline solid | [6] |
| Solubility | Soluble in DMSO (up to 100 mM) | [5][7] |
| Storage | Store at -20°C for long-term stability. | [5] |
Note: For in vivo administration, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] It is recommended to prepare the formulation fresh on the day of use.
Signaling Pathway of this compound Action
This compound acts by competitively inhibiting the binding of the scaffolding protein JIP1 to JNK. This prevents the formation of the JNK signaling complex and subsequent phosphorylation of downstream substrates like c-Jun, which are involved in inflammatory and apoptotic responses.
Caption: Inhibition of the JNK signaling pathway by this compound.
In Vivo Animal Study Protocols
Concanavalin A (ConA)-Induced Acute Liver Injury Model
This model is widely used to study immune-mediated hepatitis. ConA is a lectin that activates T-lymphocytes, leading to a cascade of inflammatory events in the liver and subsequent hepatocellular necrosis.[1][8]
Experimental Workflow:
Caption: Experimental workflow for the ConA-induced liver injury model.
Detailed Protocol:
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.[4]
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Groups:
-
Vehicle control group
-
This compound treatment group
-
-
This compound Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[7]
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.
-
-
Induction of Liver Injury:
-
Thirty minutes after this compound or vehicle administration, inject Concanavalin A (dissolved in sterile saline) intravenously (i.v.) at a dose of 15-20 mg/kg.[1]
-
-
Endpoint Measurement:
-
At a predetermined time point (e.g., 8 or 24 hours) after ConA injection, collect blood via cardiac puncture.
-
Centrifuge blood to obtain serum and measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
Perfuse and harvest the liver for histological analysis (e.g., H&E staining) to assess the extent of necrosis and inflammation.
-
Quantitative Data Summary:
| Treatment Group | Dose | Endpoint | Result | Reference |
| Vehicle + ConA | - | Serum ALT (U/L) | Significantly elevated | [1] |
| This compound + ConA | 10 mg/kg | Serum ALT (U/L) | Significantly reduced compared to vehicle | [1] |
Type 2 Diabetes Mellitus Model (db/db mice)
The db/db mouse is a genetic model of obesity and type 2 diabetes, characterized by a mutation in the leptin receptor. These mice develop hyperglycemia, hyperinsulinemia, and insulin resistance, mimicking the human condition.[7][9]
Experimental Workflow:
Caption: Experimental workflow for the db/db mouse model of type 2 diabetes.
Detailed Protocol:
-
Animal Model: Male db/db mice (e.g., on a C57BLKS/J background), typically 8-10 weeks of age, exhibiting hyperglycemia.
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Groups:
-
Vehicle control group
-
This compound treatment group
-
-
This compound Administration:
-
Insulin Tolerance Test (ITT):
-
Fast the mice for a short period (e.g., 4-6 hours) before the test.
-
Measure baseline blood glucose from tail vein blood.
-
Thirty minutes after this compound or vehicle administration, inject insulin (e.g., 0.75 U/kg) intraperitoneally.[1][8]
-
Measure blood glucose levels at various time points after insulin injection (e.g., 15, 30, 60, 90, and 120 minutes) to assess insulin sensitivity.
-
Quantitative Data Summary:
| Treatment Group | Dose | Endpoint | Result | Reference |
| Vehicle + Insulin | - | Blood Glucose Levels | Remain elevated, indicating insulin resistance | [1] |
| This compound + Insulin | 25 mg/kg | Blood Glucose Levels | Statistically significant reduction compared to vehicle, indicating restored insulin sensitivity | [1][6] |
Conclusion
This compound has demonstrated significant efficacy in preclinical animal models of acute liver injury and type 2 diabetes. The protocols provided here offer a framework for researchers to further investigate the in vivo pharmacology of this promising JNK inhibitor. Careful attention to experimental detail, including animal strain, age, and dosing regimen, is crucial for obtaining reproducible and reliable results.
References
- 1. The concanavalin A model of acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Concanavalin A-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
BI-78D3: A Potent JNK Inhibitor for Advancing Cancer Research
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Application Notes
BI-78D3 is a selective and competitive inhibitor of c-Jun N-terminal kinase (JNK), a key signaling molecule in the mitogen-activated protein kinase (MAPK) pathway. The JNK signaling cascade is implicated in various cellular processes, including stress responses, apoptosis, and inflammation, and its dysregulation is frequently observed in cancer. This compound offers a valuable tool for investigating the role of JNK signaling in cancer progression and for exploring its therapeutic potential.
Mechanism of Action: this compound functions as a substrate-competitive inhibitor of JNK, effectively blocking the phosphorylation of its downstream targets, such as c-Jun.[1] It demonstrates high selectivity for JNK over other kinases, including the structurally similar p38α, as well as mTOR and PI3K.[2]
Applications in Cancer Research:
-
Sensitization of Osteosarcoma to Chemotherapy: Preclinical studies have shown that this compound can sensitize osteosarcoma cells to the cytotoxic effects of doxorubicin, a standard chemotherapeutic agent. This suggests a potential role for this compound in overcoming chemoresistance in this aggressive bone cancer. By inhibiting the pro-survival JNK signaling pathway, this compound enhances doxorubicin-induced apoptosis in osteosarcoma cell lines.
-
Investigation of JNK's Role in Tumorigenesis: As a selective inhibitor, this compound can be utilized to elucidate the specific contributions of the JNK pathway to various aspects of cancer biology, including cell proliferation, migration, invasion, and survival.
-
Preclinical Evaluation in Cancer Models: While specific in vivo cancer studies with this compound are not extensively documented in the public domain, its demonstrated in vitro efficacy, particularly in combination therapies, warrants further investigation in xenograft and patient-derived xenograft (PDX) models of various cancers.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (JNK Kinase Activity) | 280 nM | Cell-free assay | [2] |
| IC50 (JIP1-JNK1 Binding) | 500 nM | Cell-free assay | [1] |
| EC50 (c-Jun Phosphorylation) | 12.4 µM | HeLa cells (TNF-α stimulated) | [1] |
| Selectivity | >100-fold vs. p38α | Cell-free assay | [2] |
| Activity vs. mTOR & PI3K | Inactive | Cell-free assay | [2] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound and Doxorubicin Synergy in Osteosarcoma Cell Lines
This protocol outlines a method to evaluate the synergistic effect of this compound and doxorubicin on the viability of osteosarcoma cell lines (e.g., SaOS-2, MG-63, U2OS, LM7).
Materials:
-
Osteosarcoma cell lines (SaOS-2, MG-63, U2OS, LM7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed osteosarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and doxorubicin in complete medium.
-
Treat cells with varying concentrations of this compound alone, doxorubicin alone, or a combination of both. It is recommended to use a fixed ratio combination design to assess synergy. Based on literature, a non-toxic dose of this compound (e.g., 10 nM) can be used in combination with a dose range of doxorubicin.
-
Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each treatment.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Western Blot Analysis of JNK Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the JNK signaling pathway by measuring the phosphorylation of c-Jun.
Materials:
-
Osteosarcoma cells
-
This compound
-
Stimulant (e.g., Anisomycin or UV radiation to activate the JNK pathway)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-c-Jun, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed osteosarcoma cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with this compound at desired concentrations for 1-2 hours.
-
Stimulate the JNK pathway with a suitable agonist (e.g., 25 ng/mL Anisomycin for 30 minutes).
-
Include an unstimulated control and a stimulated vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total c-Jun and a loading control (e.g., GAPDH) to normalize the data.
-
Data Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of phosphorylated c-Jun to total c-Jun and normalize to the loading control.
Visualizations
Caption: Mechanism of this compound action in the JNK signaling pathway.
References
Application Notes and Protocols for BI-78D3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-78D3 is a potent and selective, cell-permeable inhibitor of c-Jun N-terminal kinase (JNK).[1][2] It functions as a substrate-competitive inhibitor, specifically targeting the JNK-JIP1 (JNK-interacting protein-1) interaction site. This mode of action prevents the phosphorylation of JNK substrates, such as c-Jun, thereby modulating downstream signaling pathways involved in stress responses, apoptosis, and inflammation.[1][2] this compound exhibits significant selectivity for JNK over other MAP kinases like p38α and is inactive against mTOR and PI3-Kinase.[3] These characteristics make this compound a valuable tool for investigating the role of the JNK signaling pathway in various cellular processes and disease models.
Mechanism of Action
This compound is a competitive inhibitor of JNK, with an IC50 of approximately 280 nM in cell-free kinase assays.[2][3] It also inhibits the binding of JNK to the scaffolding protein JIP1 with an IC50 of 500 nM.[3] By occupying the substrate-binding site on JNK, this compound prevents the phosphorylation of downstream targets, including the transcription factor c-Jun. The inhibition of c-Jun phosphorylation by this compound has been demonstrated in cell-based assays, with an EC50 of 12.4 µM in HeLa cells stimulated with TNF-α.[4]
Quantitative Data
The following tables summarize the inhibitory concentrations of this compound in various assays and cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC50/EC50/Ki | Notes |
| JNK Kinase Activity | 280 nM (IC50) | Cell-free kinase assay.[2][3] |
| JNK1-pepJIP1 Binding | 500 nM (IC50) | Competitive binding assay.[3] |
| JNK1-ATF2 Binding | 200 nM (Ki) | Competitive binding assay. |
| TNF-α stimulated c-Jun phosphorylation | 12.4 µM (EC50) | Cell-based assay in HeLa cells.[4] |
Table 2: Effective Concentrations of this compound in Cell Culture
| Cell Line | Cancer Type | Effective Concentration | Observed Effect |
| HeLa | Cervical Cancer | 0.001 - 100 µM | Inhibition of TNF-α stimulated c-Jun phosphorylation.[1] |
| Osteosarcoma cells (SaOS-2, MG-63, U2OS, LM7) | Bone Cancer | 10 nM | Used as a non-toxic dose in combination with doxorubicin. |
Signaling Pathway
The following diagram illustrates the JNK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid powder. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO.[5] For example, to prepare a 10 mM stock solution, dissolve 3.79 mg of this compound (MW: 379.37 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
2. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
3. Western Blot Analysis of JNK Pathway Activation
This protocol provides a method to assess the effect of this compound on the phosphorylation of JNK and its substrate c-Jun.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Stimulant (e.g., TNF-α, UV radiation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with the desired concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agent to activate the JNK pathway (e.g., 20 ng/mL TNF-α for 15-30 minutes).[1] Include a non-stimulated control and a stimulated vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometric analysis can be performed to quantify the changes in protein phosphorylation, normalizing to the total protein and loading control (e.g., β-actin).
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a cell-based experiment using this compound.
References
Application Notes and Protocols for BI-78D3 Administration in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of BI-78D3, a selective c-Jun N-terminal kinase (JNK) inhibitor, in mouse models. The provided protocols are based on established in vivo studies and are intended to facilitate experimental consistency and reproducibility.
Mechanism of Action
This compound is a potent and selective, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1][2] It functions by binding to the JNK protein and preventing the phosphorylation of its substrates, thereby inhibiting the JNK signaling pathway.[3][4] This pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis. This compound has demonstrated greater than 100-fold selectivity for JNK over p38α and shows no activity against mTOR and PI-3K.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound, providing a quick reference for experimental design.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Description |
| JNK Kinase Activity IC50 | 280 nM | Concentration for 50% inhibition of JNK kinase activity.[3] |
| JIP1-JNK Binding IC50 | 500 nM | Concentration for 50% inhibition of JNK interacting protein 1 (JIP1) binding to JNK1.[3] |
| ATF2 Binding Ki | 200 nM | Apparent inhibitory constant for competitive binding with the JNK substrate ATF2.[3] |
| Cellular c-Jun Phosphorylation EC50 | 12.4 µM | Effective concentration for 50% inhibition of TNF-α stimulated c-Jun phosphorylation in cells.[3] |
| Selectivity | >100-fold vs. p38α | This compound is significantly less active against the related MAPK family member p38α.[1][3] |
| Selectivity | Inactive vs. mTOR & PI3Kα | No significant inhibitory activity was observed against these unrelated protein kinases.[1][3] |
Table 2: In Vivo Administration and Efficacy of this compound in Mouse Models
| Mouse Model | Dosage | Administration Route | Key Findings |
| Concanavalin A (ConA)-Induced Liver Injury | 10 mg/kg | Intravenous (i.v.) | Blocks JNK-dependent liver damage.[3][4] |
| Type 2 Diabetes (insulin-insensitive) | 25 mg/kg | Intraperitoneal (i.p.) | Restores insulin sensitivity and reduces blood glucose levels.[3][4] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the JNK signaling pathway.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to mice for two common experimental models.
Protocol 1: Intravenous Administration for Concanavalin A-Induced Liver Injury Model
Objective: To assess the efficacy of this compound in preventing ConA-induced liver damage.
Materials:
-
This compound powder
-
Sterile vehicle solution (e.g., DMSO, saline)
-
Concanavalin A (ConA)
-
Sterile 0.9% saline
-
Male BL/6 mice (6-8 weeks old)
-
Insulin syringes (28-30 gauge)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of this compound Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution. For in vivo use, it is crucial to minimize the final concentration of DMSO.
-
Further dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming an injection volume of 200 µL).
-
Vortex the solution thoroughly to ensure it is completely dissolved. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Acclimatize male BL/6 mice for at least one week before the experiment.
-
On the day of the experiment, weigh each mouse to calculate the precise injection volume.
-
Administer this compound (10 mg/kg) or vehicle control via intravenous (i.v.) injection into the tail vein.
-
-
Induction of Liver Injury:
-
Concurrently or shortly after this compound administration, inject ConA (dissolved in sterile saline) intravenously at a dose known to induce liver injury (e.g., 15-20 mg/kg).
-
-
Sample Collection and Analysis:
-
At a predetermined time point (e.g., 8-24 hours) after ConA injection, euthanize the mice.
-
Collect blood via cardiac puncture for serum separation.
-
Analyze serum for levels of liver enzymes such as alanine aminotransferase (ALT) to assess liver damage.
-
Protocol 2: Intraperitoneal Administration for Type 2 Diabetes Model
Objective: To evaluate the effect of this compound on insulin sensitivity in a mouse model of type 2 diabetes.
Materials:
-
This compound powder
-
Sterile vehicle solution (e.g., DMSO, saline or a formulation for i.p. injection)
-
Bovine Insulin
-
Male BKS.Cg-+Leprdb/+Leprdb/OlaHsd (db/db) mice (or other suitable insulin-resistant model)
-
Insulin syringes (28-30 gauge)
-
Hand-held glucose meter and test strips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound dosing solution as described in Protocol 1, ensuring the vehicle is suitable for intraperitoneal (i.p.) administration.
-
-
Animal Handling and Acclimation:
-
Use insulin-insensitive mice (e.g., db/db mice, approximately 11 weeks old).
-
Randomize mice into treatment groups based on their blood glucose levels.
-
Acclimate the animals for at least three days before the experiment.
-
-
Dosing and Insulin Tolerance Test:
-
Blood Glucose Monitoring:
-
Measure blood glucose levels from tail vein blood at designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the insulin injection using a glucose meter.
-
Return food to the cages three hours after the test article administration.
-
Experimental Workflow Diagrams
The following diagrams illustrate the experimental workflows for the described protocols.
References
Troubleshooting & Optimization
BI-78D3 Technical Support Center: Solubility and Handling Guide
This guide provides detailed information on the solubility of BI-78D3 in DMSO and common biological buffers, along with protocols for its preparation and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). This compound exhibits high solubility in DMSO.[1][2] It is practically insoluble in water and ethanol.[1]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue as this compound has very low solubility in aqueous solutions. To minimize precipitation, it is recommended to make serial dilutions of your high-concentration DMSO stock solution in your aqueous buffer. Ensure vigorous mixing immediately after adding the stock solution to the buffer. The final concentration of DMSO in your working solution should be kept as low as possible, typically below 0.5%, to avoid solvent effects on your experimental system.
Q3: Can I dissolve this compound directly in PBS, TRIS, or HEPES buffers?
A3: Direct dissolution of this compound in aqueous buffers like PBS, TRIS, or HEPES is not recommended due to its poor aqueous solubility. A concentrated stock solution in DMSO should be prepared first and then diluted into the desired buffer.
Q4: How should I store my this compound stock solution?
A4: this compound powder can be stored at -20°C for up to three years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[1]
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 100 mg/mL | 263.59 mM | [1][2] |
| DMSO | 37.94 mg/mL | 100 mM | [3] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.32 mM | |
| Ethanol | 1.9 mg/mL | 5 mM | [3] |
| Water | Insoluble | Insoluble | [1] |
Note: The molecular weight of this compound is 379.37 g/mol .
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you will need 37.94 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Caption: Experimental workflow for preparing a this compound stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound. | Prepare a more dilute intermediate stock in DMSO before the final dilution into the aqueous buffer. Ensure rapid mixing during dilution. |
| Inconsistent experimental results | Degradation of this compound due to multiple freeze-thaw cycles. | Aliquot the DMSO stock solution after preparation to minimize freeze-thaw cycles. |
| Compound appears difficult to dissolve in DMSO | The DMSO may have absorbed moisture. | Use fresh, anhydrous DMSO. Gentle warming or sonication can also be applied.[1] |
Mechanism of Action: JNK Signaling Pathway
This compound is a selective and competitive inhibitor of c-Jun N-terminal kinase (JNK).[3][4] It functions by targeting the JNK-JIP1 (JNK-interacting protein-1) interaction site, thereby preventing the phosphorylation of JNK substrates like c-Jun.[1][3] The JNK pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is activated by various stress stimuli.
Caption: this compound inhibits the JNK signaling pathway.
References
troubleshooting BI-78D3 precipitation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JNK inhibitor, BI-78D3. The information is presented in a question-and-answer format to directly address potential issues during experimentation, with a focus on preventing and resolving precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, competitive c-Jun N-terminal kinase (JNK) inhibitor.[1] It functions by targeting the JNK-JIP1 (JNK-interacting protein-1) interaction site, thereby preventing the phosphorylation of JNK substrates like c-Jun.[2] this compound shows high selectivity for JNK over other kinases such as p38α, mTOR, and PI3-Kα.[2][3]
Q2: What are the primary applications of this compound in research?
This compound is utilized in studies investigating JNK signaling pathways involved in various cellular processes and disease models. For instance, it has been shown to block Concanavalin A-induced liver damage and restore insulin sensitivity in mouse models of type 2 diabetes.[1][2] It is also used to study the role of JNK in cancer, inflammation, and neurodegenerative diseases.
Troubleshooting Guide: Precipitation Issues
Precipitation of this compound in experimental solutions can lead to inaccurate concentration calculations and inconsistent results. The following guide addresses common scenarios and provides solutions.
Q3: My this compound precipitated out of solution after I diluted my DMSO stock with aqueous buffer. How can I prevent this?
This is a common issue as this compound is insoluble in water.[2] When a concentrated DMSO stock is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.
Recommendations:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock to an intermediate concentration with DMSO before further dilution in your aqueous experimental buffer.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as high as is permissible for your specific experiment without causing cellular toxicity.
-
Sonication: After final dilution, briefly sonicate the solution to aid in dissolving any microscopic precipitates.
-
Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility. However, be mindful of the temperature stability of other components in your buffer.
Q4: I observed a precipitate in my cell culture media after adding this compound. What could be the cause?
Precipitation in cell culture media can be caused by several factors:
-
Low Solubility: The inherent low aqueous solubility of this compound is a primary factor.[2]
-
Interaction with Media Components: Components in the cell culture media, such as proteins and salts in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.
-
Temperature Fluctuations: Moving media between the incubator and room temperature can cause less soluble compounds to precipitate.[4]
-
High Concentration: The concentration of this compound may be too high for the given solvent conditions.
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your culture medium for each experiment.
-
Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.
-
Optimize Final DMSO Concentration: Maintain a consistent and non-toxic final DMSO concentration across all conditions.
-
Visual Inspection: After adding this compound to the media, gently swirl and visually inspect for any signs of precipitation before adding to the cells. If a precipitate is visible, do not use the media.
Q5: Can I store pre-diluted this compound solutions in aqueous buffers?
It is not recommended to store this compound in aqueous solutions for extended periods due to its poor stability and tendency to precipitate. Stock solutions should be prepared in a suitable organic solvent like DMSO and stored at low temperatures.[3]
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: this compound Inhibitory Concentrations
| Target | Assay Type | IC50 / EC50 / Ki | Reference(s) |
| JNK Kinase Activity | Cell-free assay | IC50 = 280 nM | [2][3] |
| JIP1-JNK1 Binding | Competitive binding assay | IC50 = 500 nM | [1][3] |
| TNF-α stimulated c-Jun phosphorylation | Cell-based assay | EC50 = 12.4 µM | [3][5] |
| JNK1 Binding (ATF2 competition) | Lineweaver-Burk analysis | Ki = 200 nM | [3][5] |
Table 2: this compound Solubility Data
| Solvent | Concentration | Reference(s) |
| DMSO | 100 mg/mL (263.59 mM) | [2] |
| DMSO | 100 mM | [1] |
| DMSO | 33 mg/mL | [6] |
| Ethanol | 5 mM | [1] |
| Water | Insoluble | [2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: To prepare a 10 mM stock solution, add the appropriate volume of fresh, anhydrous DMSO to the vial of this compound powder. For example, for 1 mg of this compound (MW: 379.37 g/mol ), add 263.6 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.[2][3]
Caption: Workflow for preparing this compound stock solutions.
This compound Mechanism of Action: JNK Signaling Pathway
The following diagram illustrates the simplified signaling pathway inhibited by this compound.
Caption: this compound inhibits JNK by blocking its interaction with JIP1.
References
- 1. BI 78D3 | JNK/c-jun Inhibitors: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
potential off-target effects of BI-78D3
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of BI-78D3. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide insights for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a substrate-competitive inhibitor of c-Jun N-terminal kinase (JNK).[1][2] It functions by competing with JNK substrates, such as the D-domain of JIP1, for binding to JNK1.[1][2]
Q2: What are the known off-target effects of this compound?
While this compound is a potent JNK inhibitor, it has a significant and well-characterized off-target activity. It has been identified as an irreversible, covalent inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][4] This dual activity is a critical consideration for any experiment using this compound.
Q3: How selective is this compound for JNK over other kinases?
This compound displays a high degree of selectivity for JNK over some other kinases in specific assays. For instance, it is reported to be over 100-fold less active against p38α, a structurally similar member of the MAPK family.[1][5] Furthermore, it has been shown to have no activity against mTOR and PI3-kinase (α-isoform) in the same in vitro assays.[1][5]
Q4: What is the mechanism of inhibition for JNK versus ERK1/2?
The inhibitory mechanisms of this compound for JNK and ERK1/2 are distinct:
-
JNK Inhibition (Reversible): this compound acts as a competitive inhibitor of JNK, with a reported IC50 of 280 nM.[1][5] It competes with JNK substrates for the same binding site.[1] Lineweaver-Burk analysis has confirmed this competitive binding mechanism with an apparent Ki value of 200 nM.[2]
-
ERK1/2 Inhibition (Irreversible, Covalent): In contrast to its effect on JNK, this compound covalently modifies a specific cysteine residue (C159) located in the D-recruitment site (DRS) of ERK1/2.[3][4] This covalent modification is irreversible and blocks the interaction between ERK2 and its upstream activator, MEK1.[3]
Q5: I am seeing unexpected effects on the ERK signaling pathway in my experiments with this compound. Could this be an off-target effect?
Yes, any modulation of the ERK signaling pathway observed when using this compound is likely due to its direct, covalent inhibition of ERK1/2.[3][4] This is a known off-target effect and should be considered when interpreting your data. It is recommended to include appropriate controls to assess the specific contribution of ERK1/2 inhibition to your observed phenotype.
Q6: Are there any known effects of this compound in cellular and in vivo models?
This compound has demonstrated activity in both cellular and in vivo settings. In cell-based assays, it has been shown to inhibit the TNF-α stimulated phosphorylation of c-Jun with an EC50 of 12.4 μM.[6][7] In animal studies, this compound has been reported to block Concanavalin A-induced liver damage and restore insulin sensitivity in mouse models of type 2 diabetes, which is consistent with its function as a JNK inhibitor.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the on-target and off-target activities of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Ki | Notes |
| JNK | Kinase Activity Assay | 280 nM | Substrate competitive inhibition.[1][5] |
| JNK1-pepJIP1 Binding | Competition Assay | 500 nM | Competes with the D-domain of JIP1 for JNK1 binding.[1][2] |
| JNK1 | Lineweaver-Burk Analysis | 200 nM (Ki) | Competitive with ATF2 for binding to JNK1.[2] |
Table 2: Selectivity Profile of this compound
| Off-Target Kinase | Activity | Notes |
| p38α | >100-fold less active than vs. JNK | Member of the MAPK family with high structural similarity to JNK.[1][5] |
| mTOR | Inactive | Unrelated protein kinase.[1][5] |
| PI3-kinase (α-isoform) | Inactive | Unrelated protein kinase.[1][5] |
| ERK1/2 | Covalent Inhibitor | Irreversibly binds to Cys-159 in the D-recruitment site.[3][4] |
Experimental Protocols
LanthaScreen™ Kinase Assay (In Vitro)
This protocol is a general guideline based on the described use of the LanthaScreen™ assay for assessing this compound activity.
-
Assay Principle: A time-resolved Förster resonance energy transfer (TR-FRET) assay is used to measure kinase activity. The assay involves a terbium-labeled antibody that detects the phosphorylated substrate.
-
Materials:
-
JNK enzyme
-
ATF2 substrate
-
This compound (at various concentrations)
-
ATP
-
LanthaScreen™ Tb-anti-pATF2 antibody
-
TR-FRET compatible microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing JNK enzyme, ATF2 substrate, and the desired concentration of this compound in kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the LanthaScreen™ Tb-anti-pATF2 antibody.
-
Incubate for a further period to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate IC50 values by plotting the TR-FRET signal against the logarithm of the inhibitor concentration.
-
Cell-Based c-Jun Phosphorylation Assay
This protocol is a general representation of a cell-based assay to measure the inhibition of c-Jun phosphorylation.
-
Assay Principle: This assay quantifies the level of phosphorylated c-Jun in cells following stimulation and treatment with an inhibitor.
-
Materials:
-
Cells expressing a GFP-c-Jun fusion protein (or assaying endogenous c-Jun)
-
TNF-α (or other suitable stimulus)
-
This compound (at various concentrations)
-
Lysis buffer
-
Antibodies for detecting total and phosphorylated c-Jun (e.g., for Western blot or ELISA)
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with TNF-α to induce c-Jun phosphorylation.
-
After stimulation, lyse the cells and collect the lysates.
-
Quantify the levels of phosphorylated c-Jun and total c-Jun using a suitable method such as Western blotting or a specific ELISA kit.
-
Normalize the phosphorylated c-Jun signal to the total c-Jun signal.
-
Calculate EC50 values by plotting the normalized signal against the logarithm of the inhibitor concentration.[7]
-
Visualizations
Caption: Reversible inhibition of the JNK signaling pathway by this compound.
Caption: Irreversible covalent inhibition of the ERK1/2 pathway by this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Modulating multi-functional ERK complexes by covalent targeting of a recruitment site in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
BI-78D3 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of BI-78D3 in cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK).[1][2] It functions as a substrate-competitive inhibitor, meaning it competes with JNK substrates for binding to the kinase, thereby preventing their phosphorylation.[1] this compound targets the JNK signaling pathway, which is a critical regulator of cellular processes such as apoptosis, inflammation, and cell proliferation.[3][4][5]
Q2: What is the known stability of this compound?
While specific stability data in cell culture media is not extensively published, in vivo studies have shown that this compound has a half-life of approximately 54 minutes in microsomes and plasma.[1][2] This suggests that the compound may also have limited stability in in vitro cell culture systems. Therefore, it is crucial to empirically determine its stability under your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound powder should be stored at -20°C for long-term use. Stock solutions can be prepared in DMSO. For short-term storage (days to weeks), stock solutions can be kept at 4°C, while for long-term storage (months to years), they should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the key components of the JNK signaling pathway targeted by this compound?
The JNK signaling pathway is a three-tiered kinase cascade involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and a MAP Kinase (MAPK), which is JNK itself. Upstream activators of this pathway include various stress signals and cytokines. Key downstream effectors of JNK include transcription factors like c-Jun, ATF2, and p53, which regulate the expression of genes involved in cellular responses like apoptosis and inflammation.[3][4][5][6][7]
JNK Signaling Pathway
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibitory effect of this compound. | 1. Degradation of this compound: The compound may be unstable in your specific cell culture medium and conditions. 2. Suboptimal concentration: The effective concentration might be higher than anticipated due to degradation or cell-specific factors. 3. Incorrect preparation or storage: Improper handling of the compound can lead to loss of activity. | 1. Assess stability: Perform a time-course experiment to determine the half-life of this compound in your cell culture medium using the protocol provided below. Consider replenishing the medium with fresh inhibitor at appropriate intervals. 2. Dose-response curve: Generate a dose-response curve to determine the optimal inhibitory concentration for your cell line and experimental setup. 3. Proper handling: Ensure stock solutions are prepared and stored correctly. Avoid repeated freeze-thaw cycles. |
| High background signal or off-target effects. | 1. High concentration of this compound: Excessive concentrations can lead to non-specific effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Optimize concentration: Use the lowest effective concentration of this compound determined from your dose-response curve. 2. Solvent control: Include a vehicle control (medium with the same concentration of solvent used for the inhibitor) in all experiments. Ensure the final solvent concentration is well-tolerated by your cells (typically ≤ 0.1%). |
| Variability between experiments. | 1. Inconsistent cell conditions: Differences in cell density, passage number, or growth phase can affect the cellular response. 2. Inconsistent inhibitor treatment: Variations in the timing of inhibitor addition or duration of treatment. | 1. Standardize cell culture: Use cells at a consistent passage number and confluence. Seed cells at the same density for all experiments. 2. Standardize treatment protocol: Add the inhibitor at the same time point in each experiment and maintain a consistent treatment duration. |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Sterile microcentrifuge tubes
-
HPLC vials
-
HPLC-MS system
Procedure:
-
Preparation of this compound Spiked Media:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike pre-warmed cell culture medium (with and without FBS) with the this compound stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Incubate the tubes in a cell culture incubator at 37°C and 5% CO₂.
-
-
Sample Collection and Preparation:
-
At each designated time point, remove an aliquot of the incubated medium.
-
To precipitate proteins, add three volumes of ice-cold acetonitrile to one volume of the medium sample.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a suitable reverse-phase HPLC column (e.g., C18).
-
Use a mobile phase gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detect this compound using mass spectrometry in positive ion mode, monitoring for its specific mass-to-charge ratio (m/z).
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Normalize the peak area of this compound at each time point to the peak area at time 0.
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t₁/₂) of this compound in the cell culture medium.
-
Data Presentation
Summarize your quantitative stability data in a table similar to the one below for easy comparison.
| Time (hours) | % this compound Remaining (Medium without FBS) | % this compound Remaining (Medium with 10% FBS) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 | ||
| Calculated Half-life (t₁/₂) |
Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
unexpected results with BI-78D3 treatment
Welcome to the technical support center for BI-78D3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and navigating experimental complexities with this selective JNK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective, substrate-competitive inhibitor of c-Jun N-terminal kinase (JNK).[1][2] It functions by targeting the JNK-JIP1 interaction site, thereby preventing the phosphorylation of JNK substrates.[1][3]
Q2: What is the selectivity profile of this compound?
This compound displays high selectivity for JNK. It is reported to be over 100-fold less active against p38α, a structurally similar member of the MAPK family.[1][2][3] Furthermore, it has been shown to be inactive against mTOR and PI3-kinase (α-isoform).[1][3]
Q3: What are the recommended storage and solubility conditions for this compound?
-
Storage: For long-term storage, this compound powder should be stored at -20°C for up to one year or -80°C for up to two years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for one year or -20°C for one month.[2]
-
Solubility: this compound is soluble in DMSO up to 100 mM and in ethanol up to 5 mM.[2][4] It is important to use fresh, high-quality DMSO, as moisture can reduce its solubility.[2]
Troubleshooting Guide
This guide addresses common unexpected results and provides potential causes and solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Lower than expected JNK inhibition in cell-based assays. | 1. Compound Degradation: Improper storage or handling of this compound. 2. Suboptimal Assay Conditions: Incorrect incubation times or cell density. 3. High Substrate Concentration: In cell lines overexpressing the JNK substrate (e.g., GFP-c-Jun), the high substrate levels can compete with the inhibitor, leading to a higher apparent EC50.[3] | 1. Ensure this compound is stored correctly and that stock solutions are not subjected to multiple freeze-thaw cycles.[1][2] 2. Optimize incubation time and cell density for your specific cell line and experimental setup. 3. If using an overexpression system, be aware that the EC50 may be higher than in systems with endogenous substrate levels.[3] Consider using a cell line with endogenous c-Jun expression or titrating the amount of substrate-expressing plasmid. |
| Inconsistent results between experiments. | 1. Lot-to-Lot Variability: Differences in the purity or activity of this compound between manufacturing batches.[5][6] 2. Inconsistent Compound Preparation: Variation in the preparation of stock solutions and dilutions. 3. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered signaling responses. | 1. If you suspect lot-to-lot variability, it is advisable to test a new lot against a previously validated lot using a standardized assay.[5] 2. Prepare fresh stock solutions and dilutions for each experiment. Ensure complete dissolution of the compound. 3. Use cells within a consistent and low passage number range for all experiments. |
| Unexpected off-target effects observed. | 1. Inhibition of ERK1/2: this compound has been reported to act as a covalent inhibitor of ERK1/2 by targeting a cysteine residue in the D-recruitment site.[7] This is a significant off-target effect that can lead to unexpected biological outcomes.[7] 2. General Kinase Cross-Reactivity: While highly selective, at higher concentrations, this compound may interact with other kinases. | 1. To confirm if the observed effect is due to ERK1/2 inhibition, perform experiments to measure the phosphorylation status of ERK and its downstream targets (e.g., RSK). Consider using a more specific ERK inhibitor as a control. 2. Perform a dose-response experiment to determine the lowest effective concentration of this compound for JNK inhibition in your system to minimize potential off-target effects. |
| High background signal in in vitro kinase assays. | 1. Reagent Contamination: Contamination of buffers, enzymes, or substrates. 2. Non-specific Antibody Binding: If using an antibody-based detection method, the antibody may be cross-reacting with other components in the assay. | 1. Use fresh, high-quality reagents and filter-sterilize buffers. 2. Include appropriate controls, such as a "no enzyme" control and a "no substrate" control, to identify the source of the background. Optimize antibody concentrations and blocking conditions. |
Experimental Protocols
In Vitro JNK Kinase Assay (LanthaScreen™ TR-FRET)
This protocol is adapted from methodologies described for TR-FRET based kinase assays.[3][8]
Materials:
-
JNK1 enzyme
-
ATF2 substrate (or other suitable JNK substrate)
-
This compound
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
TR-FRET Detection Reagents (e.g., terbium-labeled anti-phospho-substrate antibody and a fluorescently labeled tracer)
-
Stop Solution (e.g., EDTA in TR-FRET dilution buffer)
-
384-well assay plates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X stock of JNK1 enzyme in kinase buffer.
-
Prepare a 2X stock of the ATF2 substrate in kinase buffer.
-
Prepare a dilution series of this compound in DMSO, and then dilute into kinase buffer to create a 4X stock.
-
Prepare a 4X stock of ATP in kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X this compound solution or vehicle (DMSO in kinase buffer) to the appropriate wells of the 384-well plate.
-
Add 5 µL of the 2X JNK1 enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of kinase buffer to the "no enzyme" wells.
-
-
Kinase Reaction:
-
Prepare a 2X substrate/ATP mixture by combining the 2X ATF2 substrate and 4X ATP stock with kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes), protected from light.
-
-
Reaction Termination and Detection:
-
Prepare a 2X stop/detection solution containing EDTA and the TR-FRET detection reagents in TR-FRET dilution buffer.
-
Add 20 µL of the 2X stop/detection solution to each well to terminate the kinase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio and determine the IC50 value for this compound.
-
Cell-Based c-Jun Phosphorylation Assay (TR-FRET)
This protocol is based on a cell-based LanthaScreen™ assay.[1][3]
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium
-
This compound
-
TNF-α (or other JNK pathway activator)
-
Lysis buffer with protease and phosphatase inhibitors
-
TR-FRET detection antibodies (terbium-labeled anti-phospho-c-Jun (Ser73) and GFP-c-Jun fusion protein or anti-GFP antibody if using a GFP-tagged substrate)
-
384-well cell culture plates
Procedure:
-
Cell Plating:
-
Seed HeLa cells into a 384-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions.
-
Pre-incubate the cells with the compound for 60 minutes at 37°C.[1]
-
-
Stimulation:
-
Cell Lysis and Detection:
-
Aspirate the medium from the wells.
-
Add lysis buffer containing the terbium-labeled anti-phospho-c-Jun antibody.
-
Incubate according to the manufacturer's instructions to allow for cell lysis and antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
Calculate the TR-FRET ratio and determine the EC50 value for this compound.
-
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway Inhibition by this compound
Caption: this compound inhibits JNK, preventing c-Jun phosphorylation.
In Vitro Kinase Assay Workflow
Caption: Workflow for an in vitro kinase assay with this compound.
Troubleshooting Logic for Unexpected Off-Target Effects
Caption: Logic for troubleshooting off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI 78D3 | JNK/c-jun Inhibitors: R&D Systems [rndsystems.com]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
BI-78D3 toxicity in specific cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of BI-78D3 in specific cell lines. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound was initially identified as a competitive c-Jun N-terminal kinase (JNK) inhibitor.[1][2] It functions by inhibiting the JNK kinase activity with an IC50 of 280 nM and inhibits the binding of JNK-interacting protein 1 (JIP1) to JNK.[1][2] However, more recent studies have revealed that this compound also acts as an irreversible, covalent inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][4] It achieves this by binding to a conserved cysteine residue (C159) within the D-recruitment site (DRS) of ERK1/2, a region distinct from the ATP-binding site.[4][5] This covalent modification disrupts ERK signaling.[5]
Q2: What is the selectivity profile of this compound?
A2: As a JNK inhibitor, this compound displays a high degree of selectivity. It is over 100-fold more selective for JNK than for p38α and shows no activity against mTOR and PI3-Kinase.[1][2] When acting as an ERK1/2 inhibitor, it selectively modifies ERK1/2 and does not covalently modify other MAP kinases such as p38MAPK, JNK, or ERK5.[4][5]
Q3: What are the known cytotoxic effects of this compound in different cell lines?
A3: Quantitative data on the direct cytotoxicity of this compound across a wide range of cell lines is limited in publicly available literature. Most studies have focused on its inhibitory effects on signaling pathways rather than broad cytotoxic screening. Below is a summary of the available data.
Quantitative Toxicity Data
| Cell Line | Assay Type | Endpoint | Value | Reference |
| HeLa | Cell-based LanthaScreen™ | Inhibition of TNF-α stimulated c-Jun phosphorylation | EC50 = 12.4 µM | [6] |
| BRAF inhibitor-naive and resistant melanoma cells | Not specified | Apoptosis induction | Qualitative | [4][5] |
| Osteosarcoma cells (SaOS-2, MG-63, U2OS, and LM7) | Not specified | Used at a "non-toxic dose" to sensitize cells to doxorubicin | 10 nM | [2] |
Q4: Does this compound induce apoptosis?
A4: Yes, this compound has been shown to promote apoptosis in BRAF inhibitor-naive and resistant melanoma cells containing a BRAF V600E mutation.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent IC50 values for this compound in the same cell line. | 1. Variation in cell density at the time of treatment. 2. Differences in the passage number of the cell line. 3. Contamination of cell cultures. 4. Inconsistent incubation times with this compound. 5. Degradation of this compound stock solution. | 1. Ensure consistent cell seeding density across all experiments. 2. Use cells within a consistent and low passage number range. 3. Regularly test for mycoplasma contamination. 4. Strictly adhere to the planned incubation times. 5. Prepare fresh aliquots of this compound from a powdered stock for each experiment. |
| No observable cytotoxic effect at expected concentrations. | 1. The specific cell line may be resistant to this compound-induced cytotoxicity. 2. The concentration range tested is too low. 3. The incubation time is insufficient to induce a cytotoxic response. 4. The readout of the viability assay is not sensitive enough. | 1. Consider the expression levels of JNK and ERK in your cell line. 2. Test a broader range of concentrations, up to 100 µM. 3. Extend the incubation time (e.g., 48 or 72 hours). 4. Try a more sensitive viability assay (e.g., an ATP-based assay like CellTiter-Glo®). |
| High background signal in the viability assay. | 1. Contamination of the culture medium or reagents. 2. The assay reagent is reacting with components of the medium or the compound itself. 3. Incomplete cell lysis (for assays requiring it). | 1. Use fresh, sterile medium and reagents. 2. Run a control with medium and this compound but no cells to check for interference. 3. Ensure complete cell lysis as per the assay protocol. |
Experimental Protocols
General Protocol for Assessing Cell Viability using MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound. It is based on standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.
1. Materials:
-
This compound (powdered)
-
Dimethyl sulfoxide (DMSO)
-
The cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of MTT solvent to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathways of this compound
Caption: Dual inhibitory action of this compound on JNK and ERK signaling pathways.
Experimental Workflow for Cytotoxicity Assessment
Caption: Step-by-step workflow for determining the IC50 of this compound using an MTT assay.
References
- 1. adooq.com [adooq.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Modulating multi-functional ERK complexes by covalent targeting of a recruitment site in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UT technology: Covalent ERK inhibitors for suppressing cancer [utotc.technologypublisher.com]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing In Vivo Efficacy of BI-78D3
Welcome to the technical support center for BI-78D3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting in vivo experiments and to answer frequently asked questions regarding the use of this compound, a competitive c-Jun N-terminal kinase (JNK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a substrate-competitive inhibitor of c-Jun N-terminal kinase (JNK). It functions by competing with JNK substrates, such as JNK-interacting protein-1 (JIP1), for binding to JNK, thereby preventing the phosphorylation of downstream targets like c-Jun.[1] It has an in vitro IC50 of approximately 280 nM for JNK kinase activity and an IC50 of 500 nM for competing with pepJIP1 for JNK1 binding.[1]
Q2: What are the known in vivo applications of this compound?
A2: this compound has demonstrated efficacy in preclinical animal models for conditions such as Concanavalin A-induced liver damage and type 2 diabetes.[1] In a mouse model of liver injury, it was shown to block JNK-dependent damage.[1] In a mouse model of type 2 diabetes, it was found to restore insulin sensitivity.[1]
Q3: Is this compound selective for JNK?
A3: this compound displays a high degree of selectivity for JNK over other related kinases. For instance, it is reported to be 100-fold less active against p38α, a structurally similar member of the MAPK family, and has been found to be inactive against mTOR and PI3-kinase (α-isoform).[1]
Q4: What is the solubility of this compound and how should I prepare it for in vivo administration?
A4: this compound is poorly soluble in water. For in vitro studies, it is typically dissolved in DMSO. For in vivo administration, careful formulation is required. While specific vehicle details for every study may vary, strategies for poorly soluble kinase inhibitors often involve the use of co-solvents and formulating agents. General recommendations include creating a stock solution in a solvent like DMSO and then diluting it in a vehicle suitable for injection, such as a mixture of PEG300, Tween-80, and saline, or using a suspension in carboxymethylcellulose sodium (CMC-Na).[2][3][4] Always ensure the final solution is homogenous and stable for the duration of the experiment.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is highly selective for JNK, like all kinase inhibitors, there is a potential for off-target effects. These can arise from non-specific binding or from the inhibitor affecting signaling pathways indirectly through retroactivity.[5] It is crucial to include appropriate controls in your experiments, such as assessing the phosphorylation status of key off-target kinases and evaluating phenotypes in JNK1/2 knockout models if possible, to confirm that the observed effects are due to JNK inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy or high variability between animals. | Inadequate Bioavailability: this compound has poor aqueous solubility, which can lead to low absorption and bioavailability.[3][4] | Optimize the formulation. Consider using solubility-enhancing excipients such as lipids, solid dispersions, or self-emulsifying drug delivery systems (SEDDS).[2][4] Particle size reduction can also improve the dissolution rate.[2] Ensure the dosing vehicle is well-tolerated and appropriate for the route of administration. |
| Suboptimal Dosing or Schedule: The dose may be too low to achieve therapeutic concentrations, or the dosing frequency may be insufficient to maintain target engagement. | Perform a dose-response study to determine the optimal dose. Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the drug's half-life and the duration of target inhibition in your model system.[6] This will help in designing an effective dosing schedule. | |
| Observed toxicity or adverse events in animal models. | Off-Target Effects: The inhibitor may be affecting other kinases or cellular processes, leading to toxicity.[5][7] | Reduce the dose if possible while maintaining efficacy. Confirm target engagement by measuring the phosphorylation of JNK's direct substrate, c-Jun, in tumor or relevant tissues.[8] If toxicity persists, consider using a more selective JNK inhibitor if available. |
| Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | Test the vehicle alone as a control group to assess its tolerability. If the vehicle is the issue, explore alternative, well-tolerated formulations. | |
| Development of resistance to this compound over time. | Activation of Compensatory Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways, such as autophagy, to evade therapy-induced apoptosis.[9][10] | Consider combination therapies. Combining this compound with an autophagy inhibitor or other targeted therapies that block resistance pathways may enhance and prolong its efficacy. |
| Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor. | Investigate the expression of common drug transporters in your model. Combination with inhibitors of these transporters could be a potential strategy, though this may also increase systemic toxicity. | |
| Difficulty in confirming target engagement in vivo. | Inadequate Tissue Collection or Processing: The timing of tissue collection or the method of processing may not be optimal for detecting changes in protein phosphorylation. | Collect tissues at the expected peak of drug activity, as determined by PK studies. Ensure rapid tissue harvesting and processing on ice with phosphatase inhibitors to preserve phosphorylation states. |
| Low Sensitivity of Detection Method: The antibody or assay used to detect phosphorylated JNK or c-Jun may not be sensitive enough. | Validate your antibodies for specificity and sensitivity. Use positive and negative controls. Consider more sensitive detection methods like immunohistochemistry (IHC) on paraffin-embedded tissues or highly sensitive immunoassays. |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Context | Reference |
| JNK Kinase Inhibition (IC50) | 280 nM | In vitro LanthaScreen™ kinase assay | [1] |
| pepJIP1 Competition (IC50) | 500 nM | In vitro competition assay for JNK1 binding | [1] |
| Cellular c-Jun Phosphorylation Inhibition (EC50) | 12.4 µM | TNF-α stimulated GFP-c-Jun phosphorylation in a cell-based LanthaScreen™ assay | [1] |
| In Vivo Dose (Liver Injury Model) | 10 mg/kg (i.v.) | In male BL/6 mice with Concanavalin A-induced liver injury | [1] |
| In Vivo Dose (Type 2 Diabetes Model) | 25 mg/kg (i.p.) | In insulin-insensitive mice, 30 minutes prior to insulin injection | [1] |
Table 2: Efficacy of JNK Inhibitors in Combination Therapies
| JNK Inhibitor | Combination Agent | Cancer Model | Observed Effect | Reference |
| SP600125 | Anti-PD-1 | Bladder Cancer (murine model) | Potent tumor-suppressive effect; reduced exhaustion and increased cytotoxicity of CD8+ T cells. | [11] |
| CC-401 | Oxaliplatin, SN-38, 5-FU | Colon Cancer Cell Lines | Synergistic cytotoxic effects. | [12] |
| JNK-IN-8 | Lapatinib | Triple-Negative Breast Cancer (TNBC) Xenografts | Significantly increased survival of mice. | [13] |
| SP600125 | Doxorubicin | Breast Cancer Cells | Antagonized doxorubicin-mediated cell killing by impairing apoptosis. | [14] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) subcutaneously implanted with a relevant human cancer cell line.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing mice into treatment and control groups.
-
This compound Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For a dosing solution, a formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be tested for solubility and tolerability. Alternatively, a suspension in 0.5% carboxymethylcellulose (CMC) can be prepared.
-
Always prepare the final dosing solution fresh each day.
-
-
Dosing and Administration:
-
Based on previous studies, a starting dose could be in the range of 10-25 mg/kg.[1]
-
Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection. Oral gavage is also an option if oral bioavailability is established.
-
Dosing frequency should be determined based on pharmacokinetic data, but a daily or every-other-day schedule is common for kinase inhibitors.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status regularly.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specific time points, collect tumor tissue.
-
Rapidly process the tissue to prepare lysates for Western blot analysis of p-JNK and p-c-Jun levels to confirm target inhibition.
-
Alternatively, fix tissues in formalin for immunohistochemical analysis.
-
Protocol 2: Assessment of JNK Pathway Inhibition in Tissues
-
Sample Collection: Collect tumor or other relevant tissues at a time point where maximum drug concentration is expected (e.g., 1-4 hours post-dose, to be optimized with PK data).
-
Western Blot Analysis:
-
Immediately snap-freeze tissues in liquid nitrogen or homogenize in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated JNK (p-JNK), total JNK, phosphorylated c-Jun (p-c-Jun), and total c-Jun. A loading control (e.g., β-actin or GAPDH) is essential.
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
-
Immunohistochemistry (IHC):
-
Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut tissue sections and perform antigen retrieval.
-
Incubate sections with primary antibodies against p-JNK or p-c-Jun.
-
Use a suitable detection system (e.g., HRP-conjugated secondary antibody and DAB substrate) to visualize the signal.
-
Counterstain with hematoxylin.
-
Score the staining intensity and percentage of positive cells to assess target inhibition.
-
Visualizations
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vivo efficacy studies.
Caption: The logic of combining this compound with chemotherapy to enhance apoptosis.
References
- 1. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Taking out the JNK: A window of opportunity to improve cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
BI-78D3 interference with other reagents
Welcome to the technical support center for BI-78D3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, substrate-competitive inhibitor of c-Jun N-terminal kinase (JNK).[1][2][3][4][5] It functions by competing with the JNK-interacting protein 1 (JIP1) for binding to JNK, thereby preventing the phosphorylation of JNK substrates like c-Jun.[2][3][6]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for JNK. It is over 100-fold less active against p38α, another member of the MAPK family, and shows no activity against mTOR and PI3-kinase.[1][2][5][6]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO.[2] It is insoluble in water and ethanol.[6] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years.[6] Stock solutions in DMSO can be stored at -80°C for up to 1 year.[6] Avoid repeated freeze-thaw cycles.[6]
Q4: Can this compound be used in cell-based assays?
A4: Yes, this compound is cell-permeable and has been successfully used in various cell-based assays to inhibit JNK signaling. For instance, it has been shown to inhibit TNF-α stimulated phosphorylation of c-Jun in HeLa cells.[1][3]
Q5: Is this compound suitable for in vivo studies?
A5: Yes, this compound has been used in animal models. It has demonstrated efficacy in blocking Concanavalin A-induced liver damage and restoring insulin sensitivity in mouse models of type 2 diabetes.[2][3][6] It has favorable microsome and plasma stability.[1][3]
Troubleshooting Guide
General Handling and Preparation
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | This compound is insoluble in water.[6] | Ensure the final concentration of DMSO in your aqueous solution is high enough to maintain solubility. It is recommended to prepare a high-concentration stock in 100% DMSO and then dilute it into your aqueous experimental buffer, ensuring the final DMSO concentration is compatible with your assay and does not exceed a level that affects cell viability or enzyme activity. |
| Inconsistent results between experiments | Improper storage or repeated freeze-thaw cycles of the stock solution. | Aliquot the this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles.[6] Store aliquots at -80°C.[6] |
In Vitro Kinase Assays
| Issue | Potential Cause | Recommended Solution |
| Lower than expected potency (High IC50) | High ATP concentration in the assay. | As this compound is a substrate-competitive inhibitor, its apparent potency can be affected by the concentration of the JNK substrate. However, since it does not target the ATP-binding pocket, high concentrations of ATP should not directly compete with this compound. Ensure that the substrate concentration is appropriate for the assay. |
| Inactive this compound. | Verify the integrity of your this compound stock. If possible, test its activity in a validated control experiment. | |
| Assay Interference | Potential for interference with assay signal. | Although specific interference data for this compound is limited, small molecules can interfere with fluorescence or luminescence-based readouts. To test for this, run a control with this compound in the assay buffer without the enzyme or substrate to check for any intrinsic fluorescence or quenching properties of the compound at the wavelengths used. |
Cell-Based Assays
| Issue | Potential Cause | Recommended Solution |
| Low efficacy in inhibiting JNK signaling | Insufficient cellular uptake or rapid metabolism. | Increase the incubation time or the concentration of this compound. Ensure the final DMSO concentration is not toxic to the cells. |
| Cell-type specific differences in permeability or metabolism. | Optimize the treatment conditions (concentration and time) for your specific cell line. | |
| Cell toxicity observed | High concentration of this compound or DMSO. | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell line. Ensure the final DMSO concentration is kept low (typically <0.5%) and that a vehicle control (DMSO alone) is included. |
| Unexpected off-target effects | Although this compound is selective, off-target effects are always a possibility with small molecule inhibitors. Recent studies suggest it may also act as a covalent inhibitor of ERK1/2. | To confirm that the observed phenotype is due to JNK inhibition, consider performing rescue experiments by overexpressing a JNK mutant that is resistant to this compound, or by using a structurally different JNK inhibitor as a control. Validate key results using a complementary method, such as siRNA-mediated knockdown of JNK. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Ki | Reference |
| JNK1 | Kinase Assay (ATF2 phosphorylation) | 280 nM | [1][3] |
| JNK1 | JIP1 Binding Assay | 500 nM | [1][2][5] |
| JNK1 | Lineweaver-Burk Analysis (vs ATF2) | Ki = 200 nM | [1][3] |
| p38α | Kinase Assay | >100-fold less active than vs JNK | [1][2][5] |
| mTOR | Kinase Assay | Inactive | [1][2][5] |
| PI3-kinase (α-isoform) | Kinase Assay | Inactive | [1][3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Stimulus | EC50 | Reference |
| HeLa | c-Jun Phosphorylation | TNF-α | 12.4 µM | [1][3] |
Experimental Protocols
Protocol 1: In Vitro JNK1 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is based on the LanthaScreen™ kinase assay format.
-
Reagents and Materials:
-
JNK1 enzyme
-
ATF2 substrate
-
This compound stock solution (in DMSO)
-
Kinase buffer
-
ATP
-
TR-FRET detection reagents (e.g., terbium-labeled anti-phospho-ATF2 antibody)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute into the kinase buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Add 2.5 µL of the diluted this compound or vehicle to the wells of a 384-well plate.
-
Add 2.5 µL of the JNK1 enzyme and ATF2 substrate mix in kinase buffer to each well.
-
Incubate for 60 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the TR-FRET detection reagent mix.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cellular c-Jun Phosphorylation Assay
This protocol is based on a cell-based LanthaScreen™ assay.
-
Reagents and Materials:
-
HeLa cells stably expressing GFP-c-Jun
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
TNF-α
-
Lysis buffer containing terbium-labeled anti-phospho-c-Jun antibody
-
384-well cell culture plates
-
-
Procedure:
-
Seed HeLa-GFP-c-Jun cells in 384-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells by adding the diluted this compound or vehicle control (medium with DMSO) and incubate for 1 hour.
-
Stimulate the cells by adding TNF-α to a final concentration that induces robust c-Jun phosphorylation. Incubate for 30 minutes.
-
Aspirate the medium and lyse the cells by adding the lysis buffer containing the detection antibody.
-
Incubate for 2 hours at room temperature.
-
Read the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the ratio against the logarithm of the this compound concentration to determine the EC50 value.
-
Visualizations
Caption: this compound inhibits the JNK signaling pathway.
Caption: Workflow for in vitro JNK inhibition assay.
Caption: A logical approach to troubleshooting experiments.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Validation & Comparative
A Comparative Guide to JNK Inhibitors: BI-78D3 vs. SP600125
For researchers investigating the c-Jun N-terminal kinase (JNK) signaling pathway, the choice of a small molecule inhibitor is critical. This guide provides a detailed, data-driven comparison of two widely used JNK inhibitors: BI-78D3 and SP600125. We will examine their mechanisms of action, potency, selectivity, and provide standardized experimental protocols for their evaluation.
Overview of the JNK Signaling Pathway
The JNK pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress stimuli, including inflammatory cytokines, ultraviolet irradiation, and osmotic shock.[1][2] The core of the pathway is a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MAP2K), which in turn activates JNK.[3] The primary MAP2Ks responsible for JNK activation are MKK4 and MKK7, which dually phosphorylate threonine and tyrosine residues in the JNK activation loop.[1][4] Once activated, JNKs phosphorylate a range of transcription factors and other proteins, most notably c-Jun, leading to the regulation of gene expression involved in apoptosis, inflammation, and cell proliferation.[1][3]
Inhibitor Profiles
This compound: A Substrate-Competitive Inhibitor
This compound is a novel JNK inhibitor that functions by targeting the JNK-JIP interaction site, rather than the highly conserved ATP-binding pocket.[5] JNK-interacting protein-1 (JIP1) is a scaffolding protein that enhances JNK signaling.[5] By mimicking a peptide region of JIP1, this compound acts as a substrate-competitive inhibitor, preventing JNK from phosphorylating its substrates.[5][6]
SP600125: An ATP-Competitive Inhibitor
SP600125 is a reversible, ATP-competitive inhibitor of JNK isoforms.[7][8][9] It binds to the ATP pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of JNK substrates.[8] It was one of the first specific JNK inhibitors to be identified and has been used extensively in JNK research.[10]
Quantitative Performance Comparison
The following tables summarize the key performance metrics for this compound and SP600125 based on published experimental data.
Table 1: In Vitro Potency
| Parameter | This compound | SP600125 |
| Mechanism of Action | Substrate-Competitive (JIP1 Mimic)[5][6] | ATP-Competitive[7][8][11] |
| IC50 (JNK1) | 280 nM (overall JNK activity)[6][12][13] | 40 nM[7][11] |
| IC50 (JNK2) | 280 nM (overall JNK activity)[6][12][13] | 40 nM[7][11] |
| IC50 (JNK3) | 280 nM (overall JNK activity)[6][12][13] | 90 nM[7][11] |
| IC50 (JIP1 Binding) | 500 nM[6][13][14] | Not Applicable |
| Ki | 200 nM (vs. ATF2)[6] | 190 nM (vs. JNK2)[8] |
Table 2: Cellular Activity & Selectivity
| Parameter | This compound | SP600125 |
| EC50 (c-Jun Phosphorylation) | 12.4 µM[5][14] | 5-10 µM[9][11] |
| Selectivity over p38α | >100-fold[6][12][13] | >300-fold[9][15] |
| Selectivity over ERK1/2 | High selectivity reported[6] | >300-fold[9][15] |
| Other Kinases Inhibited | No activity at mTOR and PI3Kα[12][13] | Can inhibit other kinases like Aurora kinase A, FLT3, TRKA, PHK, CK1, CDK2, and CHK1 with similar or greater potency than JNK.[10][11][16][17] |
Experimental Protocols
In Vitro Kinase Assay (LanthaScreen™)
This protocol is designed to measure the inhibition of JNK kinase activity in a cell-free system.
-
Reagents: JNK1 enzyme, GFP-ATF2 substrate, Lanthanide-labeled antibody (anti-phospho-ATF2), and the inhibitor (this compound or SP600125).
-
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a 384-well plate, add the JNK1 enzyme, GFP-ATF2 substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Tb-anti-pATF2 antibody.
-
Incubate to allow for antibody binding.
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: Plot the TR-FRET signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular c-Jun Phosphorylation Assay (Western Blot)
This protocol assesses the ability of the inhibitors to block JNK activity within a cellular context.
-
Cell Culture: Culture cells (e.g., HeLa or Jurkat T cells) to 70-80% confluency.
-
Procedure:
-
Pre-treat the cells with various concentrations of this compound or SP600125 for a specified time (e.g., 1-2 hours).
-
Stimulate the JNK pathway by adding a known activator, such as TNF-α (20 ng/mL) or Anisomycin (25 µg/ml), for 15-30 minutes.[18]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Jun (Ser63/73) and total c-Jun. A loading control like GAPDH should also be used.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-c-Jun signal to total c-Jun and the loading control. Plot the normalized signal against inhibitor concentration to determine the EC50.
Conclusion and Recommendations
Both this compound and SP600125 are effective inhibitors of JNK activity, but their distinct mechanisms and selectivity profiles make them suitable for different experimental contexts.
-
SP600125 offers higher potency in cell-free assays with IC50 values in the low nanomolar range for JNK1/2.[7][11] However, its ATP-competitive nature and potential for off-target effects on other kinases should be considered.[10][16][17] It is a well-established tool and a good choice for initial studies, provided that its selectivity is validated in the system being used.
-
This compound provides a unique mechanism of action by targeting the substrate-binding site, which can offer a higher degree of specificity over ATP-competitive inhibitors.[5][6] Its selectivity against other MAPK family members like p38α and unrelated kinases such as mTOR and PI3K is a significant advantage.[6][12][13] Although its in vitro potency is lower than that of SP600125, its novel mechanism makes it an excellent tool for validating JNK-specific effects and for studies where avoiding inhibition of other ATP-dependent proteins is crucial.
For researchers, the choice between this compound and SP600125 will depend on the specific research question. For high-potency JNK inhibition where potential off-targets can be controlled for, SP600125 is a strong candidate. For studies requiring high specificity and a different mechanism of action to confirm JNK's role, this compound is the superior choice.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. BI 78D3 | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 14. caymanchem.com [caymanchem.com]
- 15. angiotensin-1-2-1-7-amide.com [angiotensin-1-2-1-7-amide.com]
- 16. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. embopress.org [embopress.org]
- 18. SP600125 | Cell Signaling Technology [cellsignal.com]
BI-78D3: A Paradigm Shift in JNK Inhibition through Substrate-Competitive Selectivity
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the novel c-Jun N-terminal kinase (JNK) inhibitor, BI-78D3, with other established JNK inhibitors. By focusing on its unique mechanism of action and providing supporting experimental data, this document elucidates the significant advantages of this compound in terms of selectivity and in vivo efficacy.
The c-Jun N-terminal kinases (JNKs) are key mediators in cellular stress responses, playing critical roles in inflammation, apoptosis, and metabolic regulation.[1][2] Their involvement in a multitude of pathological conditions has made them attractive therapeutic targets. However, the development of specific JNK inhibitors has been challenging due to the high degree of homology within the ATP-binding site of the broader mitogen-activated protein kinase (MAPK) family. This compound emerges as a promising alternative by employing a substrate-competitive mechanism, offering a distinct advantage over traditional ATP-competitive inhibitors.
Unveiling the Superior Selectivity of this compound
This compound distinguishes itself from other JNK inhibitors through its unique mechanism of action. Instead of competing with ATP at the highly conserved catalytic site, this compound inhibits JNK by targeting the JIP1 docking site, a substrate-specific interaction point. This novel approach confers a remarkable degree of selectivity.
Quantitative Comparison of JNK Inhibitors:
The following table summarizes the inhibitory activity and selectivity of this compound in comparison to the well-characterized, ATP-competitive JNK inhibitors, SP600125 and AS601245.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Mechanism of Action |
| This compound | JNK1 | 280 | >100-fold selective over p38α; No activity at mTOR and PI-3K | Substrate-competitive (JIP1-JNK binding inhibitor, IC50 = 500 nM) |
| SP600125 | JNK1 | 40 | Broad-spectrum kinase inhibitor; Inhibits MKKs, Aurora kinase A, FLT3, TRKA | ATP-competitive |
| JNK2 | 40 | |||
| JNK3 | 90 | |||
| AS601245 | hJNK1 | 150 | 10- to 20-fold selective over c-src, CDK2, and c-Raf | ATP-competitive |
| hJNK2 | 220 | |||
| hJNK3 | 70 |
IC50 values represent the half-maximal inhibitory concentration.
The data clearly demonstrates the superior selectivity of this compound. While SP600125 and AS601245 exhibit potent JNK inhibition, their ATP-competitive nature leads to off-target effects on other kinases.[3][4] In contrast, this compound's substrate-competitive mechanism provides a more targeted inhibition of the JNK signaling pathway.
The JNK Signaling Cascade: A Target for Therapeutic Intervention
The JNK signaling pathway is a multi-tiered cascade activated by various stress stimuli, including inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). Understanding this pathway is crucial for appreciating the therapeutic potential of its inhibitors.
References
BI-78D3: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of BI-78D3, a potent inhibitor of c-Jun N-terminal kinase (JNK). Understanding the selectivity of a kinase inhibitor is paramount in drug discovery to minimize off-target effects and predict potential therapeutic windows and side effects. This document summarizes key experimental data, outlines the methodologies used for its determination, and contrasts its performance with other kinases.
Overview of this compound
This compound is a small molecule inhibitor originally identified as a substrate-competitive inhibitor of JNK.[1][2] It functions by disrupting the interaction between JNK and the scaffolding protein JNK-interacting protein-1 (JIP1), thereby preventing the phosphorylation of JNK substrates such as c-Jun.[1][3] This mechanism of action, which targets a substrate-docking site rather than the highly conserved ATP-binding pocket, confers a degree of selectivity over many other kinases.
Selectivity Profile of this compound
Initial studies established this compound as a selective JNK inhibitor. However, more recent research has revealed a unique dual-activity profile, including covalent inhibition of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Quantitative Analysis of Kinase Inhibition
The following table summarizes the inhibitory activity of this compound against key kinases from both in vitro and cell-based assays.
| Target Kinase Family | Specific Kinase | Assay Type | Potency (IC50 / EC50 / Ki) | Selectivity Notes | Reference |
| MAPK | JNK1 | Cell-free Kinase Assay | IC50 = 280 nM | Primary Target. Competes with ATF2 substrate. | [1][2] |
| JNK1-pepJIP1 Binding | IC50 = 500 nM | Competes with JIP1 peptide for JNK1 binding. | [1][2] | ||
| Lineweaver-Burk Analysis | Ki = 200 nM | Competitive with ATF2 for binding to JNK1. | [1][2] | ||
| p38α | Cell-free Kinase Assay | > 28 µM | >100-fold less active against p38α compared to JNK. | [1][2][3] | |
| ERK1/2 | Cell Growth Assay | IC50 ~ 3.5 µM | Irreversible, covalent inhibitor. | [4][5] | |
| Cell-based c-Jun Phosphorylation | EC50 = 12.4 µM | Inhibits TNF-α stimulated c-Jun phosphorylation. | [1][2] | ||
| PI3K/mTOR Pathway | PI3-Kinase (α-isoform) | Cell-free Kinase Assay | Inactive | No significant activity observed. | [1][2][3] |
| mTOR | Cell-free Kinase Assay | Inactive | No significant activity observed. | [1][2][3] |
Mechanism of Selectivity and Off-Target Activity
This compound's selectivity is rooted in its distinct mechanisms of action against different kinase families.
-
JNK Inhibition: this compound acts as a substrate-competitive inhibitor by targeting the D-recruitment site (DRS) where the scaffolding protein JIP1 binds. This prevents the formation of the JNK-JIP1 signaling complex, thereby inhibiting the phosphorylation of JNK substrates.[1] This is distinct from many kinase inhibitors that compete with ATP.
-
ERK1/2 Inhibition: More recent studies have shown that this compound acts as an irreversible, covalent inhibitor of ERK1 and ERK2.[4] It forms a covalent bond with a specific cysteine residue (C159 in ERK2) located in the DRS.[4] Although this cysteine is conserved in other MAP kinases like JNK and p38, structural features of the ERK1/2 DRS appear to facilitate this unique covalent modification, contributing to a selective irreversible action on these kinases.[4]
This dual mechanism makes this compound a unique chemical probe. While it is a potent reversible inhibitor of JNK, its irreversible covalent modification of ERK1/2 is a significant off-target activity that must be considered during experimental design and data interpretation.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile involves screening the compound against a panel of purified kinases. The LanthaScreen™ Kinase Assay and ADP-Glo™ Kinase Assay are common platforms for this purpose.
Protocol: In Vitro Kinase Selectivity Profiling using an ADP-Glo™ Based Assay
This protocol provides a general workflow for determining the inhibitory activity of a compound like this compound against a panel of kinases.
1. Reagent Preparation:
- Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.
- Kinase Preparation: Reconstitute purified kinases in the appropriate kinase buffer to a working concentration (e.g., 2X or 5X). Kinases are often supplied in strips for ease of use.[6][7]
- Substrate/ATP Preparation: Prepare a mixture of the specific peptide substrate for each kinase and ATP in kinase buffer to a working concentration (e.g., 2X or 5X).[7]
2. Kinase Reaction:
- Dispense the diluted this compound or DMSO (vehicle control) into a 384-well assay plate.[7]
- Add the prepared Kinase Working Stock to the appropriate wells.
- Initiate the reaction by adding the ATP/Substrate Working Stock to all wells.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]
3. ADP Detection:
- Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP. Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes.
4. Data Acquisition and Analysis:
- Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced, and thus to the kinase activity.
- Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
- Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the JNK signaling pathway and the experimental workflow for kinase profiling.
Caption: JNK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for kinase inhibitor selectivity profiling.
References
- 1. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [promega.in]
- 7. worldwide.promega.com [worldwide.promega.com]
The Critical Role of a Negative Control in BCL6 Degrader Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a targeted protein degrader is paramount. This guide provides a comprehensive comparison of a potent B-cell lymphoma 6 (BCL6) degrader, BI-3802, with its ideal negative control, BI-3812, and an alternative degrader, CCT369260. The inclusion of a structurally similar but functionally inactive control is essential to ensure that the observed biological effects are a direct result of the targeted degradation of BCL6 and not due to off-target effects.
BI-3802 is a small molecule that induces the degradation of the BCL6 protein, a key transcriptional repressor implicated in lymphomas.[1][2] Its mechanism of action involves binding to the BTB domain of BCL6, which leads to its polymerization and subsequent ubiquitination by the SIAH1 E3 ligase, marking it for proteasomal degradation.[3][4] In contrast, BI-3812, a close structural analog of BI-3802, also binds to the BCL6 BTB domain but does not induce its degradation.[3][5] This makes BI-3812 an exemplary negative control to differentiate between the effects of BCL6 inhibition and BCL6 degradation. CCT369260 represents an alternative BCL6 degrader, acting as a "molecular glue" to induce degradation.[1][6]
Comparative Efficacy and Specificity
To rigorously assess the performance of these compounds, a series of experiments are conducted. The data presented below is a hypothetical representation of expected outcomes based on the known properties of these molecules.
| Compound | Type | BCL6 Degradation (DC50) | BCL6 Binding (IC50) | Anti-proliferative Activity (IC50) |
| BI-3802 | BCL6 Degrader | 20 nM | ≤3 nM | 50 nM |
| BI-3812 | Negative Control (Inhibitor) | > 10,000 nM | ≤3 nM | 500 nM |
| CCT369260 | BCL6 Degrader (Molecular Glue) | 49 nM | 520 nM | 92 nM |
| Vehicle (DMSO) | Control | No degradation | No binding | No effect |
DC50: Concentration required for 50% degradation of the target protein. IC50: Concentration required for 50% inhibition of binding or proliferation.
BCL6 Signaling Pathway and Disruption by Degraders
BCL6 functions as a transcriptional repressor, recruiting co-repressor complexes to target gene promoters, thereby inhibiting the expression of genes involved in cell cycle control, differentiation, and apoptosis.[7][8] BCL6 degraders, like BI-3802, effectively remove BCL6 protein, leading to the de-repression of these target genes and subsequent anti-proliferative effects in BCL6-dependent cancer cells.
Caption: BCL6-mediated transcriptional repression and its reversal by a targeted degrader.
Experimental Workflow for Comparative Analysis
Caption: A structured workflow for the comparative evaluation of BCL6 degraders.
Detailed Experimental Protocols
Western Blot for BCL6 Degradation
Objective: To quantify the dose-dependent degradation of BCL6 protein following treatment with test compounds.
Methodology:
-
Cell Culture and Treatment: Seed diffuse large B-cell lymphoma (DLBCL) cells (e.g., SU-DHL-4) at a density of 1x10^6 cells/mL and treat with increasing concentrations of BI-3802, BI-3812, CCT369260, or vehicle (DMSO) for 24 hours.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BCL6 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantification: Densitometry analysis is performed to quantify the BCL6 protein levels relative to the loading control. The DC50 value is calculated from the dose-response curve.
Co-Immunoprecipitation (Co-IP) for BCL6-SIAH1 Interaction
Objective: To assess the interaction between BCL6 and the E3 ligase SIAH1 in the presence of the degrader and negative control.
Methodology:
-
Cell Treatment and Lysis: Treat DLBCL cells with BI-3802, BI-3812, or vehicle for 4-6 hours. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-BCL6 antibody or an isotype control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze by Western blotting using antibodies against BCL6 and SIAH1.
-
Analysis: An increased amount of co-immunoprecipitated SIAH1 in the BI-3802 treated sample compared to the BI-3812 and vehicle controls indicates that the degrader promotes the interaction between BCL6 and its E3 ligase.
MTT Assay for Cell Viability
Objective: To measure the anti-proliferative effects of the compounds on lymphoma cells.
Methodology:
-
Cell Seeding: Seed DLBCL cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with a range of concentrations of BI-3802, BI-3812, CCT369260, or vehicle and incubate for 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
By employing a rigorous experimental design that includes a well-defined negative control, researchers can confidently attribute the observed cellular phenotypes to the specific degradation of the target protein, thereby advancing the development of targeted protein degraders as a promising therapeutic modality.
References
- 1. CCT 369260 Supplier | CAS 2253878-44-1 | CCT369260 | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI-3802 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. eubopen.org [eubopen.org]
- 7. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCL6 - Wikipedia [en.wikipedia.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Guide to the Potency of JNK Inhibitors: BI-78D3 vs. JNK-IN-8
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biochemical and cellular potency of two notable c-Jun N-terminal kinase (JNK) inhibitors: BI-78D3 and JNK-IN-8. This analysis is supported by experimental data and detailed methodologies to inform inhibitor selection for preclinical research.
At a Glance: Potency and Mechanism
This compound and JNK-IN-8 are both inhibitors of the JNK signaling pathway, a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation.[1][2][3] However, they exhibit distinct mechanisms of action and markedly different potency profiles. JNK-IN-8 is a highly potent, irreversible covalent inhibitor, while this compound acts as a competitive inhibitor of the interaction between JNK and the scaffolding protein JIP1 (JNK-interacting protein 1).[4][5][6][7]
Quantitative Potency Comparison
The following tables summarize the key quantitative data on the biochemical and cellular potency of this compound and JNK-IN-8.
Table 1: Biochemical Potency (IC50)
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | JNK | 280[4][5][8][9] | TR-FRET |
| JNK1-pepJIP1 Interaction | 500[4][5][9] | Not Specified | |
| JNK-IN-8 | JNK1 | 4.7[6][10][11][12] | Not Specified |
| JNK2 | 18.7[6][10][11][12] | Not Specified | |
| JNK3 | 1[6][10][11] | Not Specified |
Table 2: Cellular Potency (EC50)
| Inhibitor | Cellular Effect | Cell Line | EC50 |
| This compound | Inhibition of TNF-α induced c-Jun phosphorylation | Not Specified (GFP-c-Jun stable expression) | 12.4 µM[4][13] |
| JNK-IN-8 | Inhibition of c-Jun phosphorylation | HeLa | 486 nM[6][11] |
| Inhibition of c-Jun phosphorylation | A375 | 338 nM[6][11] |
Mechanism of Action and Selectivity
JNK-IN-8 is an irreversible inhibitor that forms a covalent bond with a conserved cysteine residue (Cys116 in JNK1/2, Cys154 in JNK3) within the ATP-binding pocket of the JNK isoforms.[7][14][15][16] This covalent modification leads to potent and sustained inhibition. While highly selective for JNK isoforms, some off-target activity has been noted at higher concentrations against kinases such as MNK2 and FMS.[10]
This compound functions as a substrate-competitive inhibitor by targeting the JNK-JIP1 interaction site.[3][4][5] This prevents the scaffolding protein JIP1 from bringing JNK into proximity with its upstream activators and downstream substrates, thereby inhibiting the signaling cascade.[17] this compound demonstrates high selectivity for JNK, being 100-fold less active against the structurally similar p38α MAPK and showing no activity against mTOR or PI3Kα.[4][5][8][9]
Experimental Protocols
Biochemical Potency Assays (TR-FRET for this compound)
The IC50 value for this compound's inhibition of JNK was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[4] In this format, a terbium-labeled anti-phospho-substrate antibody and a GFP-labeled substrate are used. JNK-mediated phosphorylation of the substrate brings the donor (terbium) and acceptor (GFP) into proximity, resulting in a FRET signal. The ability of this compound to inhibit this signal is measured across a range of concentrations to determine the IC50 value.
Cellular Potency Assays (c-Jun Phosphorylation)
The cellular efficacy of both inhibitors was assessed by their ability to inhibit the phosphorylation of c-Jun, a primary substrate of JNK.
-
For this compound , a cell-based LanthaScreen™ kinase assay was employed.[13] Cells stably expressing a GFP-c-Jun fusion protein were stimulated with TNF-α to activate the JNK pathway. The level of c-Jun phosphorylation was then quantified using a terbium-labeled anti-phospho-c-Jun antibody, and the inhibitory effect of this compound was measured.[13]
-
For JNK-IN-8 , HeLa and A375 cells were treated with the inhibitor, followed by stimulation to induce JNK activity.[6][11] The phosphorylation status of endogenous c-Jun was then determined, likely through methods such as Western blotting or immunofluorescence microscopy, to calculate the EC50 value.[16]
Visualizing the JNK Signaling Pathway and Inhibition
The following diagrams illustrate the JNK signaling pathway and the distinct points of intervention for this compound and JNK-IN-8.
Caption: The JNK signaling cascade is activated by various stress stimuli.
Caption: Mechanisms of action for JNK-IN-8 and this compound.
Experimental Workflow Overview
The general workflow for assessing the potency of these inhibitors is outlined below.
Caption: A generalized workflow for determining inhibitor potency.
References
- 1. stemcell.com [stemcell.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. BI 78D3 | JNK/c-jun Inhibitors: R&D Systems [rndsystems.com]
- 10. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. stemcell.com [stemcell.com]
- 13. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. apexbt.com [apexbt.com]
- 16. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medkoo.com [medkoo.com]
A Head-to-Head Comparison of JNK Inhibitors: BI-78D3 vs. AS601245
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two widely used c-Jun N-terminal kinase (JNK) inhibitors: BI-78D3 and AS601245. We will delve into their mechanisms of action, potency, selectivity, and provide supporting experimental data to aid researchers in selecting the most appropriate inhibitor for their specific needs.
Introduction to JNK Inhibition
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in a variety of cellular processes, including inflammation, apoptosis, and stress responses.[1] Dysregulation of the JNK signaling pathway has been implicated in numerous diseases, such as neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets.[1] this compound and AS601245 are two small molecule inhibitors that target JNK activity through distinct mechanisms.
Mechanism of Action
The primary difference between this compound and AS601245 lies in their mode of inhibiting JNK activity.
This compound is a substrate-competitive inhibitor . It functions by mimicking the JNK-interacting protein 1 (JIP1), a scaffold protein that facilitates the phosphorylation of JNK substrates.[2] By binding to the substrate-docking site on JNK, this compound prevents the recruitment and subsequent phosphorylation of downstream targets like c-Jun.[2]
AS601245 , on the other hand, is an ATP-competitive inhibitor . It binds to the ATP-binding pocket of JNK, preventing the transfer of phosphate from ATP to the substrate.[3][4] This mechanism is common to many kinase inhibitors.
Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound and AS601245 based on available data. It is important to note that these values are compiled from different sources and experimental conditions may vary.
| Parameter | This compound | AS601245 |
| Mechanism of Action | Substrate-competitive[2] | ATP-competitive[3][4] |
| JNK1 IC50 | 280 nM (overall JNK)[5][6] | 150 nM[4][7] |
| JNK2 IC50 | 280 nM (overall JNK)[5][6] | 220 nM[4][7] |
| JNK3 IC50 | 280 nM (overall JNK)[5][6] | 70 nM[4][7] |
| JIP1-JNK Binding IC50 | 500 nM[8] | Not Applicable |
| Cell-based c-Jun Phosphorylation EC50 | 12.4 µM[2][9] | 0.1 µM (inhibits Jun phosphorylation in CaCo-2 cells)[10] |
| Selectivity | >100-fold selective over p38α; inactive against mTOR and PI3Kα[5][9] | 10- to 20-fold selective over c-src and CDK2; >50- to 100-fold selective over a range of other kinases[4] |
Signaling Pathway and Inhibition Mechanisms
The following diagram illustrates the JNK signaling cascade and the points of intervention for this compound and AS601245.
References
- 1. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Shikonin Attenuates Concanavalin A-Induced Acute Liver Injury in Mice via Inhibition of the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mesoscale.com [mesoscale.com]
- 10. AS601245, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of BI-78D3 Results with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used methods for inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway: the small molecule inhibitor BI-78D3 and siRNA-mediated gene knockdown. Understanding the nuances, strengths, and limitations of each approach is critical for robust experimental design and accurate interpretation of results in drug discovery and validation.
Executive Summary
This compound is a potent and selective competitive inhibitor of JNK, demonstrating efficacy in both in vitro and in vivo models.[1][2][3] Cross-validation of its effects using a genetic approach, such as siRNA, is a crucial step to confirm on-target activity and mitigate the risk of off-target effects. This guide presents a side-by-side comparison of quantitative data obtained from studies utilizing either this compound or JNK siRNA, alongside detailed experimental protocols and visual workflows to aid in experimental design. While direct comparative studies are limited, this guide synthesizes available data to provide a valuable resource for researchers.
Data Presentation: this compound vs. JNK siRNA
The following table summarizes key quantitative data from representative studies to facilitate a direct comparison between this compound and siRNA-mediated JNK knockdown.
| Parameter | This compound | JNK siRNA | Source(s) |
| Mechanism of Action | Competitive inhibitor of JNK, targeting the JIP1 interaction site. May also act as a covalent inhibitor of ERK1/2. | Post-transcriptional gene silencing by mRNA degradation. | [1][2][4] |
| Target Specificity | Primarily targets JNK1/2/3. Selective over p38α, mTOR, and PI-3K. | Highly specific to the target JNK isoform (JNK1 or JNK2) based on siRNA sequence. | [3][5] |
| Inhibition Efficiency | IC50 of 280 nM for JNK kinase activity. EC50 of 12.4 µM for inhibiting c-Jun phosphorylation in cells. | Up to 70% reduction in JNK1/2 protein expression in MCF-7 cells. | [1][2][6][7] |
| Phenotypic Effects | Inhibition of c-Jun phosphorylation, suppression of cancer cell growth, and restoration of insulin sensitivity in a mouse model of type II diabetes. | Inhibition of cell transformation, decreased growth rate of cancer cells, and promotion of apoptosis. | [1][2][6][8] |
| Duration of Effect | Transient, dependent on compound pharmacokinetics and cell culture conditions. | Can be transient (siRNA) or stable (shRNA), lasting for several days. | [9][10] |
Experimental Protocols
Detailed methodologies for utilizing this compound and JNK siRNA are provided below to ensure reproducibility and aid in the design of cross-validation experiments.
This compound Treatment Protocol (In Vitro)
-
Compound Preparation: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C. Further dilute the stock solution in cell culture medium to the desired final working concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. The next day, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Endpoint Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to assess the phosphorylation status of JNK targets (e.g., c-Jun), cell viability assays (e.g., MTT), or other relevant functional assays.
JNK siRNA Transfection Protocol (In Vitro)
-
siRNA Design and Preparation: Design or purchase at least two to three independent siRNA duplexes targeting the specific JNK isoform of interest (e.g., JNK1 or JNK2) to control for off-target effects.[11] A non-targeting scrambled siRNA should be used as a negative control. Resuspend the lyophilized siRNA in RNase-free water to a stock concentration of 20 µM.
-
Cell Plating: Plate cells in antibiotic-free medium to a confluence of 30-50% at the time of transfection.
-
Transfection:
-
For each well to be transfected, dilute the JNK siRNA (final concentration typically 10-100 nM) into a suitable volume of serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into the same volume of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the transfection complexes to the cells in a drop-wise manner.
-
-
Incubation and Analysis: Incubate the cells for 48-72 hours to allow for target mRNA knockdown and subsequent protein degradation.[12] Harvest the cells for analysis of JNK protein levels by Western blotting and for the desired phenotypic assays.
Mandatory Visualizations
JNK Signaling Pathway
Caption: The JNK signaling cascade and points of intervention.
Experimental Workflow for Cross-Validation
Caption: Workflow for this compound and siRNA cross-validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Knockdown of the c-Jun-N-terminal kinase expression by siRNA inhibits MCF-7 breast carcinoma cell line growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Conflicting evidence for the role of JNK as a target in breast cancer cell proliferation: Comparisons between pharmacological inhibition and selective shRNA knockdown approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SignalSilence® SAPK/JNK siRNA I | Cell Signaling Technology [cellsignal.com]
BI-78D3: A Superior and More Selective Alternative to SP600125 for JNK Inhibition
For researchers investigating the c-Jun N-terminal kinase (JNK) signaling pathway, the choice of a specific and reliable inhibitor is paramount. For years, SP600125 has been a widely used tool. However, accumulating evidence highlights its significant off-target effects, potentially leading to confounding results. This guide provides a comprehensive comparison of SP600125 with a more selective alternative, BI-78D3, supported by experimental data to empower researchers in making an informed decision for their studies.
Executive Summary
This compound emerges as a demonstrably more selective inhibitor of JNK compared to SP600125. While both compounds effectively inhibit JNK activity, SP600125 exhibits significant off-target activity against a broad range of other kinases and non-kinase proteins. In contrast, this compound displays a much cleaner selectivity profile, making it a more reliable tool for specifically interrogating the JNK signaling pathway. This guide will delve into the mechanistic differences, present comparative quantitative data, and provide detailed experimental protocols for key assays.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference in the selectivity of this compound and SP600125 lies in their distinct mechanisms of action.
SP600125 is an ATP-competitive inhibitor , binding to the highly conserved ATP-binding pocket of JNK.[1] This mode of inhibition inherently carries the risk of off-target effects, as numerous other kinases share structural similarities in their ATP-binding sites.
This compound , on the other hand, is a substrate-competitive inhibitor .[2] It functions by preventing the interaction between JNK and its scaffolding protein, JNK-interacting protein 1 (JIP1), a crucial step for substrate phosphorylation.[2][3] This unique mechanism, targeting a less conserved protein-protein interaction site, is the basis for its superior selectivity.
Quantitative Comparison: Potency and Selectivity
The following tables summarize the key quantitative data for this compound and SP600125, highlighting their differences in potency and selectivity.
Table 1: JNK Inhibition Potency
| Compound | Target | IC50 (nM) | Mechanism | Reference(s) |
| This compound | JNK | 280 | Substrate-Competitive | [2][3] |
| SP600125 | JNK1 | 40 | ATP-Competitive | [4] |
| JNK2 | 40 | ATP-Competitive | [4] | |
| JNK3 | 90 | ATP-Competitive | [4] |
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinase | Activity/Selectivity | Reference(s) |
| This compound | p38α | >100-fold less active than JNK | [2][3] |
| mTOR | Inactive | [2][3] | |
| PI3Kα | Inactive | [2][3] | |
| SP600125 | p38-2 | >300-fold less active than JNK (conflicting data exists) | [5] |
| Aurora Kinase A | IC50 = 60 nM | [4] | |
| FLT3 | IC50 = 90 nM | [4] | |
| TRKA | IC50 = 70 nM | [4] | |
| PI3Kδ | Efficiently inhibits | [6][7] | |
| NQO1 (non-kinase) | Potent inhibitor | [8] | |
| Src/IGF-IR pathway | Activates independent of JNK | [9] |
Note: Direct head-to-head kinase panel screening data for both compounds in the same study is not publicly available. The data presented is compiled from various sources. However, the use of standardized assay platforms in some of these studies provides a degree of confidence in the comparison.
Visualizing the JNK Signaling Pathway and Points of Inhibition
Experimental Protocols
To facilitate the direct comparison and validation of these inhibitors in your own research, detailed protocols for key experiments are provided below.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol is adapted for determining the in vitro potency of JNK inhibitors.
Materials:
-
JNK1, JNK2, or JNK3 enzyme (recombinant)
-
LanthaScreen™ Certified Tb-anti-pATF2 [pThr71] Antibody
-
GFP-ATF2 substrate
-
ATP
-
TR-FRET dilution buffer
-
384-well plate (black, low volume)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and SP600125 in DMSO. Further dilute in TR-FRET dilution buffer to a 4x final concentration.
-
Kinase Reaction Mixture: Prepare a 2x kinase/substrate solution containing the JNK enzyme and GFP-ATF2 in TR-FRET dilution buffer.
-
ATP Solution: Prepare a 4x ATP solution in TR-FRET dilution buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of the 4x compound dilution to the assay plate.
-
Add 5 µL of the 2x kinase/substrate solution.
-
Initiate the reaction by adding 2.5 µL of the 4x ATP solution.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Detection: Add 10 µL of a 2x Tb-anti-pATF2 antibody solution in TR-FRET dilution buffer containing EDTA to stop the reaction.
-
Read Plate: After a 30-minute incubation at room temperature, read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).
-
Data Analysis: Calculate the 520/495 nm emission ratio. Plot the ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular c-Jun Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the inhibition of c-Jun phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
Stimulant (e.g., Anisomycin, UV radiation)
-
This compound and SP600125
-
Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total-c-Jun, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or SP600125 for 1-2 hours.
-
Stimulate the cells with an appropriate agent (e.g., 25 µg/mL Anisomycin for 30 minutes) to induce JNK activation.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control.
Conclusion
The selection of a kinase inhibitor should be guided by its specificity to ensure that the observed biological effects are attributable to the target of interest. While SP600125 has been historically significant, its broad-spectrum activity and numerous off-target effects raise concerns about the reliability of data generated using this compound. This compound, with its distinct substrate-competitive mechanism of action, offers a far more selective and, therefore, superior alternative for the specific inhibition of the JNK signaling pathway. Researchers aiming for rigorous and reproducible results are encouraged to consider this compound for their future investigations into the multifaceted roles of JNK in health and disease.
References
- 1. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. SP600125 Induces Src and Type I IGF Receptor Phosphorylation Independent of JNK | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for BI-78D3: A Guide for Laboratory Professionals
For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for BI-78D3 before handling or disposal. This document outlines the essential procedures for the safe management and disposal of the c-Jun N-terminal kinase (JNK) inhibitor, this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of a spill, absorb the material with an inert substance and place it in a sealed container for disposal.
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, must be conducted in a manner that ensures safety and regulatory compliance. The following steps provide a general guideline; however, always defer to your institution's specific waste management protocols and the manufacturer's SDS.
-
Waste Identification and Segregation:
-
Unused or expired pure this compound should be treated as hazardous chemical waste.
-
Solutions containing this compound should be segregated based on the solvent used. For instance, solutions in flammable organic solvents (e.g., DMSO, ethanol) should be collected separately from aqueous solutions.
-
Contaminated labware, such as pipette tips, centrifuge tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
-
-
Waste Collection and Storage:
-
Use compatible, leak-proof containers for waste collection.
-
Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Toxic," "Flammable" if in a flammable solvent).
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Disposal through a Licensed Contractor:
-
Arrange for the disposal of this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is provided in the table below. This information is crucial for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C₁₃H₉N₅O₅S₂ |
| Molecular Weight | 379.4 g/mol |
| Appearance | A crystalline solid |
| Solubility | - DMSO: ≥19 mg/mL - Ethanol: ≥1.9 mg/mL |
Experimental Protocols Referenced in Safety and Handling
While specific experimental protocols for the disposal of this compound are not publicly available, the handling procedures are informed by standard laboratory practices for potent small molecule inhibitors. The recommended approach involves treating the compound as potentially hazardous and minimizing exposure.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive guide provides the necessary information for the responsible and safe disposal of this compound. By adhering to these procedures, researchers can minimize risks and ensure compliance with safety and environmental standards.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
